1-Octyne
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oct-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h1H,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIPWJGWASORKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060863 | |
| Record name | 1-Octyne | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Aldrich MSDS] | |
| Record name | 1-Octyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
13.6 [mmHg] | |
| Record name | 1-Octyne | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9623 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
629-05-0, 32073-03-3 | |
| Record name | 1-Octyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-05-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Octyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629050 | |
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| Record name | 1-Octyne | |
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| Record name | 1-Octyne | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octyne | |
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| Record name | Oct-1-yne | |
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| Record name | 1-OCTYNE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Methodologies for the Synthesis of 1 Octyne and Functionalized Derivatives
Strategic Approaches to Terminal Alkyne Scaffold Construction
The construction of the terminal alkyne scaffold, as seen in 1-octyne, typically relies on methods that introduce the carbon-carbon triple bond at the desired position of an eight-carbon chain. Two common strategies for the synthesis of this compound involve transformations of readily available precursors. One method proceeds from methyl hexyl ketone through a sequence involving reaction with phosphorous pentachloride, followed by hydrolysis and treatment with sodamide. chemicalbook.comchemicalbook.com Another established route involves the bromination of n-octene, a commercially available alkene, followed by debromination of the resulting dibromooctane using a strong base like dry potassium hydroxide (B78521) in mineral oil. chemicalbook.comchemicalbook.com
Terminal alkynes can also be synthesized through elimination reactions, such as the dehydrohalogenation of alkyl halides or the double elimination of vicinal or geminal dihalides. masterorganicchemistry.com The reaction of vicinal dihalides with a strong base, such as sodium amide (NaNH2), can lead to an alkenyl halide through an E2 mechanism, and a second elimination step with another equivalent of base yields the alkyne. masterorganicchemistry.com If a terminal alkyne is formed, a third equivalent of a strong base like sodium amide is consumed due to the acidity of the terminal alkyne proton, and the alkyne is typically reprotonated during workup. masterorganicchemistry.com Alkylation of terminal alkynes with primary alkyl halides in the presence of a strong base like sodium amide is another common method for extending the carbon chain and synthesizing longer alkynes. jove.com This two-step process involves the deprotonation of the terminal alkyne to form an acetylide ion, followed by a nucleophilic substitution (SN2) reaction where the acetylide ion attacks the alkyl halide. jove.com
Regioselective and Stereoselective Synthetic Pathways for this compound Derivatives
Regioselectivity and stereoselectivity are critical considerations in the synthesis of functionalized this compound derivatives, ensuring that reactions occur at specific sites and yield desired spatial arrangements. The terminal alkyne moiety in this compound provides a versatile handle for various functionalization reactions.
One area where regioselectivity is paramount is in cycloaddition reactions involving this compound. For instance, this compound has been effectively utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with diazido derivatives, leading to the regioselective formation of 1,4-substituted 1,2,3-triazole derivatives. mdpi.com This "click chemistry" approach is known for its efficiency and selectivity in forming carbon-heteroatom bonds. mdpi.comontosight.aichemistryviews.org
Stereoselective transformations involving alkynes, including this compound, are crucial for synthesizing compounds with specific isomeric forms. For example, the stereoselective synthesis of substituted alkenes can be achieved starting from alkynes through procedures involving alkenylalanes and alkenylboranes. redalyc.org Hydroalumination of alkynes with reagents like diisobutylaluminium hydride proceeds with cis addition, yielding Z-alkenylalanes, which can then react with halogens with retention of configuration to afford alkenyl halides. redalyc.org These alkenyl halides can be further functionalized.
Another example of stereoselective synthesis involving an octyne derivative is the preparation of (Z)-1-bromo-1-octene from this compound with high stereoselectivity using bromine and base. redalyc.org Similarly, (E)-1-iodo-1-hexene was obtained from 1-hexyne (B1330390) under different conditions. redalyc.org
Research has also explored the regioselective synthesis of organotellurium compounds through reactions of tellurium tetrachloride with 1-alkenes, including 1-octene (B94956), a closely related compound to this compound. researchgate.net While not directly involving this compound as a starting material, these studies highlight strategies for controlling regiochemistry in reactions involving related hydrocarbon chains.
Functionalized this compound derivatives can also be synthesized through reactions that introduce specific functional groups onto the alkyne or the alkyl chain. For example, the cyclization of this compound with certain diazo reagents catalyzed by cobalt(II) has been shown to regioselectively form substituted furans in good yields. nih.gov
The hydrogenation of this compound provides a route to alkenes and alkanes. Studies on the hydrogenation of this compound over silver catalysts supported on alumina (B75360) have shown high conversion of this compound and preferential selectivity towards 1-octene under specific conditions, demonstrating control over the reaction pathway. africaresearchconnects.comresearchgate.netacs.org The size of the silver nanoparticles in the catalyst was found to influence the conversion and selectivity. africaresearchconnects.comacs.org
Table 1 summarizes some examples of reactions involving this compound and its derivatives, highlighting aspects of regioselectivity and stereoselectivity.
| Reactant(s) | Product(s) | Catalyst/Conditions | Selectivity | Reference |
| This compound, Diazido derivative | Bis-1,2,3-triazole | Copper acetate (B1210297)/sodium ascorbate | Regioselective | mdpi.com |
| This compound | (Z)-1-Bromo-1-octene | Bromine, Base | Stereoselective | redalyc.org |
| This compound | Substituted Furans | Co(II) catalyst, Diazo reagent | Regioselective | nih.gov |
| This compound | 1-Octene, Octane (B31449) | Ag/Al2O3 catalyst, H2 (Hydrogenation) | Preferential (to 1-octene) | africaresearchconnects.comacs.org |
Emerging Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles in the synthesis of this compound and its derivatives is an evolving area focused on reducing the environmental impact of these processes. Green chemistry aims to design chemical products and processes that minimize or eliminate the use and generation of hazardous substances. solubilityofthings.comresearchgate.net Key principles include waste prevention, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, and utilizing catalysis. solubilityofthings.comacs.orgslideshare.net
While specific detailed examples of applying all 12 principles of green chemistry solely to this compound synthesis are not extensively detailed in the provided information, the general principles are highly relevant. For instance, exploring alternative, less hazardous solvents for this compound synthesis reactions aligns with the principle of using safer solvents. solubilityofthings.comslideshare.net The development of catalytic methods for transformations of this compound, such as the hydrogenation using supported silver catalysts, exemplifies the principle of catalysis, which is often superior to stoichiometric reagents in terms of efficiency and waste reduction. africaresearchconnects.comacs.orgacs.org
Maximizing atom economy, which involves incorporating as much of the starting materials as possible into the final product, is another crucial green chemistry principle applicable to optimizing synthetic routes to this compound derivatives. solubilityofthings.comacs.org Reactions with high atom economy generate less waste.
The use of renewable feedstocks is also a core principle of green chemistry. solubilityofthings.com While traditional this compound synthesis routes often rely on petroleum-based precursors like n-octene chemicalbook.comchemicalbook.com, research into producing hydrocarbons, including potentially alkyne precursors, from renewable resources like carbohydrates is an active area that could impact the future sustainability of this compound synthesis. mdpi.com
Reducing unnecessary derivatization steps, such as the use of protecting groups, is another principle that can contribute to greener synthesis by minimizing reagent use and waste generation. acs.org
Elucidation of Reaction Mechanisms and Kinetics of 1 Octyne Transformations
Mechanistic Pathways of Alkyne Addition Reactions
Addition reactions to the carbon-carbon triple bond of 1-octyne can proceed through several distinct mechanistic pathways, influenced by the nature of the reagent and catalyst employed.
Hydroboration Mechanistic Studies: Associative versus Dissociative Pathways
Hydroboration, the addition of a B-H bond across a carbon-carbon multiple bond, is a key reaction for the functionalization of alkynes. Mechanistic studies of hydroboration reactions involving borane (B79455) complexes, such as those with dimethyl sulfide (B99878) (SMe₂) or tetrahydrofuran (B95107) (THF), have explored both associative and dissociative pathways.
Early work by Brown proposed a dissociative mechanism for BH₃, where an uncomplexed trivalent borane is generated before reacting with an olefin. umich.edu This was supported by rate reductions observed upon increasing the concentration of excess Lewis base in reactions with 1-octene (B94956). umich.edu Conversely, Pasto proposed an associative mechanism for THF·BH₃, supported by kinetic studies showing second-order kinetics and a negative entropy value, suggesting direct attack by the olefin without displacement of THF. umich.edu
Kinetic Data for Hydroboration Reactions
| Borane Complex | Substrate | Solvent | Kinetics | Relative Reactivity (vs HBBr₂·SMe₂) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Rate-Determining Step | Mechanism (Dissociation) | Mechanism (Hydroboration) |
| HBBr₂ · SMe₂ | 1-Octene | CH₂Cl₂ | Second-order | 1 | 82 | Negative | Me₂S Dissociation | Dissociative | Associative |
| HBCl₂ · SMe₂ | 1-Octene | CH₂Cl₂ | Second-order | 20 | 104 | Positive | Me₂S Dissociation | Dissociative | Associative |
| H₂BBr · SMe₂ | 1-Octene | CH₂Cl₂ | Saturation | - | 98 ± 2 | +56 ± 7 | - | Limiting Dissociative | Associative |
| H₂BBr · SMe₂ | 1-Hexyne (B1330390) | CH₂Cl₂ | Saturation | - | 117 ± 7 | +119 ± 24 | - | Limiting Dissociative | Associative |
Note: Data for 1-octene is included as it is often used in mechanistic studies relevant to terminal alkynes like this compound.
Mechanisms of Hydration and Octanol (B41247) Formation
The hydration of alkynes, including this compound, typically leads to the formation of carbonyl compounds (aldehydes or ketones) via an enol intermediate, which rapidly tautomerizes. However, the query specifically asks about hydration leading to octanol formation, which would imply anti-Markovnikov hydration or a different reaction pathway. Standard alkyne hydration under acidic conditions (e.g., with mercury(II) sulfate (B86663) catalyst) follows Markovnikov's rule, adding the hydroxyl group to the more substituted carbon, resulting in a ketone for internal alkynes or an aldehyde for terminal alkynes after tautomerization.
Direct hydration of 1-octene to 2-octanol (B43104) in the presence of an acidic catalyst like HZSM-5 molecular sieve with a cosolvent like 1,4-dioxane (B91453) has been studied. mdpi.com This reaction is assumed to be homogeneous, and a pseudo-homogeneous reaction model can be used to fit the kinetic data. mdpi.com The reaction rate is dependent on the concentrations of 1-octene, water, and 2-octanol. mdpi.com While this study focuses on 1-octene, it provides a mechanistic framework for acid-catalyzed hydration where a carbocation intermediate is likely involved, similar to alkene hydration. wou.edu
Another pathway to octanol formation from this compound could involve initial reduction to 1-octene, followed by hydration. Acid-catalyzed hydration of alkenes involves protonation of the double bond to form the more stable carbocation, followed by nucleophilic attack by water and subsequent deprotonation to yield the alcohol, following Markovnikov's rule. wou.edu To obtain 1-octanol (B28484) (anti-Markovnikov product) from 1-octene, a hydroboration-oxidation sequence is typically employed.
Dehydration of 1-octanol has also been investigated, yielding olefins (like 1-octene and 2-octene) and ethers. acs.orgub.edu This reaction proceeds over acid catalysts and involves the removal of a hydroxyl group and an adjacent hydrogen. The formation of 2-octene suggests the involvement of a carbocation intermediate that can undergo rearrangement.
Mechanistic Investigations of Halogenation and Hydrohalogenation Reactions
Halogenation of alkynes involves the addition of halogens (like Br₂) across the triple bond, typically yielding tetrahaloalkanes. Hydrohalogenation involves the addition of hydrogen halides (HX, where X is a halogen) across the triple bond, following Markovnikov's rule. masterorganicchemistry.commasterorganicchemistry.com
The mechanism of hydrohalogenation of alkynes is similar to that of alkenes, proceeding through a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The first step involves the protonation of the alkyne by the hydrogen halide, forming a vinyl cation intermediate. masterorganicchemistry.com This step is typically rate-determining. The halide ion then attacks the carbocation to form the vinyl halide. masterorganicchemistry.com With terminal alkynes like this compound, the proton adds to the terminal carbon, generating a more stable secondary vinyl cation. masterorganicchemistry.com A second equivalent of HX can add to the vinyl halide to form a geminal dihalide. masterorganicchemistry.commasterorganicchemistry.com
The reaction rates of hydrohalogenation increase in the order HF < HCl < HBr < HI, primarily due to the decreasing strength of the H-X bond. libretexts.org
Mechanistic Insights into Catalytic Semi-Hydrogenation to Alkenes
Catalytic semi-hydrogenation of this compound aims to selectively reduce the triple bond to a double bond, yielding 1-octene, while avoiding over-reduction to octane (B31449). This transformation is often achieved using specific catalysts like Lindlar's catalyst or supported palladium systems.
A simplified mechanism for alkyne hydrogenation involves sequential hydrogenation, where the alkyne is first converted to an alkene, which then desorbs and re-adsorbs to be further hydrogenated to the alkane. rsc.org Alternatively, direct hydrogenation of the alkyne to the alkane without intermediate desorption of the alkene can occur. rsc.org The preferred pathway depends on the catalyst properties and reaction conditions. rsc.org
For supported metal catalysts like Ag/Al₂O₃ used for this compound hydrogenation, alkynes can adsorb as strong di-σ bonds or weak π-bonds. nih.gov The π-adsorbed species are believed to lead to selective hydrogenation to alkenes, while di-σ adsorbed species can lead to alkanes. nih.gov Two active sites may be involved in the hydrogenation of alkynes. nih.gov 1-octene can form on the catalyst surface and may be over-hydrogenated to octane, especially if it doesn't desorb quickly. rsc.orgnih.gov The higher adsorption coefficient of alkynes compared to alkenes on many catalysts favors the hydrogenation of the alkyne to the alkene over the subsequent hydrogenation of the alkene to the alkane under conditions of sorption equilibria. acs.org
Electrocatalytic methods for the semi-hydrogenation of terminal alkynes using nickel complexes have also been explored. chemrxiv.orgnsf.gov Mechanistic studies suggest a concerted and Z-selective transformation, potentially proceeding through a ligand-based hydrogen-atom transfer pathway rather than a traditional hydride mechanism. chemrxiv.orgnsf.gov A reduced formal Ni(I) species is proposed as a catalytic intermediate. chemrxiv.orgnsf.gov
Catalyst characteristics, such as metal nanoparticle size and the presence of modifiers or supports, significantly influence the selectivity of semi-hydrogenation. nih.govacs.orglibretexts.org For instance, specific Ag/Al₂O₃ catalysts with certain nanoparticle sizes show high conversion of this compound and selectivity to 1-octene. nih.govacs.org The addition of modifiers like quinoline (B57606) can retard over-hydrogenation and isomerization. rsc.org
Mechanisms of Complete Hydrogenation to Alkanes
Complete hydrogenation of this compound to n-octane involves the addition of two equivalents of hydrogen across the triple bond. This reaction is typically carried out using more active metal catalysts, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). libretexts.orgsolubilityofthings.com
The mechanism generally involves the adsorption of both the alkyne and hydrogen onto the catalyst surface. The reaction proceeds in a stepwise manner, with the alkyne being hydrogenated first to the corresponding alkene (1-octene), which is then further hydrogenated to the alkane (n-octane). libretexts.orgcore.ac.uk The first hydrogenation step (alkyne to alkene) is often more exothermic than the second step (alkene to alkane). libretexts.org
On the catalyst surface, hydrogen is dissociatively adsorbed. nih.gov The adsorbed alkyne then reacts with the adsorbed hydrogen atoms. The intermediate alkene can either desorb from the surface or remain adsorbed and undergo further hydrogenation to the alkane. rsc.orgnih.gov The lack of selectivity towards the alkene in complete hydrogenation is due to the alkene remaining on the catalyst surface and reacting further. rsc.org
Factors influencing the rate of complete hydrogenation include hydrogen pressure and temperature. Higher hydrogen pressure generally leads to increased conversion. nih.gov
Mechanisms of Carbon-Carbon Bond Forming Reactions
This compound can participate in various carbon-carbon bond forming reactions, leveraging the reactivity of its triple bond and the slightly acidic terminal hydrogen. While the provided search results did not yield specific detailed mechanisms for this compound in these reactions, general mechanisms for alkyne carbon-carbon bond formation can be discussed.
Terminal alkynes can be deprotonated by a strong base to form acetylide ions, which are strong nucleophiles. solubilityofthings.com These acetylide ions can participate in nucleophilic substitution reactions with alkyl halides or tosylates, forming new carbon-carbon single bonds and extending the carbon chain. This is a fundamental method for synthesizing internal alkynes or other substituted alkynes.
Alkynes also undergo various metal-catalyzed coupling reactions that form carbon-carbon bonds. Examples include Sonogashira coupling (coupling of a terminal alkyne with an aryl or vinyl halide catalyzed by palladium and copper), Kumada coupling, Negishi coupling, and Suzuki coupling, although the latter three typically involve coupling partners derived from alkynes or that react with alkynes. These reactions generally proceed through complex catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps.
Another class of carbon-carbon bond forming reactions involving alkynes is cycloaddition reactions, such as the Diels-Alder reaction (when the alkyne acts as a dienophile) and [2+2+2] cycloadditions catalyzed by transition metals, which can form cyclic compounds.
Electrocatalytic methods are also being explored for carbon-carbon bond formation, including borylation reactions of C-C and C-heteroatom bonds. researchgate.net While the specific application to this compound was not detailed, these methods highlight the potential for electrochemical approaches in alkyne functionalization.
Sonogashira Coupling Mechanisms with Diverse Electrophiles
The Sonogashira cross-coupling reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides (or pseudohalides). wikipedia.orglibretexts.orgbyjus.com It typically employs a palladium catalyst and a copper co-catalyst, although copper-free variants also exist. wikipedia.orglibretexts.orgvander-lingen.nl The reaction is widely used in the synthesis of complex molecules, pharmaceuticals, and materials. wikipedia.orglibretexts.orgbyjus.com
Palladium-Catalyzed Sonogashira Coupling: Catalytic Cycle Intermediates and Transition States
The generally accepted mechanism for the palladium and copper co-catalyzed Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org
The palladium cycle begins with the oxidative addition of the aryl or vinyl halide (R¹-X) to a palladium(0) catalyst (PdL₂), forming a palladium(II) complex (R¹-Pd(II)-X) libretexts.orgacs.org. This step activates the aryl halide substrate. wikipedia.org
Concurrently, the copper cycle involves the reaction of the terminal alkyne (R²-≡-H) with a copper(I) salt (CuI) in the presence of a base, generating a copper(I) acetylide species (R²-≡-Cu). wikipedia.orglibretexts.org The base deprotonates the alkyne, increasing its acidity and facilitating the formation of the copper acetylide. libretexts.orgbyjus.com
The key step connecting the two cycles is transmetalation, where the alkynyl group is transferred from copper to palladium, forming a palladium(II) acetylide complex (R¹-Pd(II)-≡-R²). libretexts.orgacs.org This transmetalation step is often considered the rate-determining step in the co-catalyzed Sonogashira reaction. libretexts.org
Following transmetalation, cis-trans isomerization of the palladium complex can occur. libretexts.org The final step in the palladium cycle is reductive elimination, where the desired coupled product (R¹-≡-R²) is released, and the palladium(0) catalyst is regenerated, completing the catalytic cycle. wikipedia.orglibretexts.org
Efforts to isolate and characterize the transient palladium intermediates in homogeneous Sonogashira reactions have been challenging, but some species have been identified using techniques like multinuclear NMR spectroscopy. libretexts.org
Mechanistic Aspects of Copper-Free Sonogashira Variants
Copper-free Sonogashira coupling variants have been developed to avoid the formation of undesirable alkyne homocoupling byproducts (Glaser coupling), which can occur in the presence of copper. vander-lingen.nl
In the copper-free mechanism, the palladium cycle is still central. The initial step remains the oxidative addition of the aryl or vinyl halide to the palladium(0) catalyst. wikipedia.orglibretexts.org However, in the absence of a copper co-catalyst, the terminal alkyne is activated directly by the palladium catalyst. wikipedia.org
Following oxidative addition, a neutral ligand dissociates from the palladium complex, allowing for the coordination of the terminal alkyne to palladium, forming a π-alkyne-palladium complex. libretexts.org Deprotonation of the coordinated alkyne by the base then generates a palladium acetylide species. libretexts.org
Similar to the copper-catalyzed mechanism, trans-cis isomerization can occur, followed by reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The basicity of the amine base used is crucial in facilitating the deprotonation of the alkyne in the copper-free pathway. libretexts.org
Studies on copper-free Sonogashira coupling have explored various palladium catalysts, including palladium-nitrogen complexes, which have shown effectiveness, particularly with low catalyst loadings. libretexts.org
Acyl Sonogashira Coupling Mechanistic Elucidation
Acyl Sonogashira coupling is a variation where acid chlorides or other carboxylic acid derivatives serve as electrophiles, leading to the formation of α,β-alkynyl ketones (ynones). mdpi.comresearchgate.net This reaction introduces a carbonyl group adjacent to the alkyne moiety, significantly altering the reactivity of the product. researchgate.net
A proposed mechanism for the acyl Sonogashira reaction, particularly when using acid chlorides, involves the oxidative addition of the C(acyl)-Cl bond to a palladium(0) species. mdpi.com This forms an acylpalladium(II) intermediate. mdpi.com
Subsequently, this palladium complex reacts with an alkyne, often activated by a copper(I) co-catalyst to form a copper acetylide, through a transmetalation step. mdpi.com This transfers the alkynyl group to the palladium center, forming an acyl(alkynyl)palladium(II) complex.
Isomerization and reductive elimination then lead to the formation of the alkynone product and regeneration of the palladium(0) catalyst. mdpi.com
Research has explored different catalytic systems for acyl Sonogashira coupling, including palladium complexes with various ligands, and some methods have achieved high yields under mild or solvent-free conditions. mdpi.com
Eglinton Oxidative Homocoupling Mechanistic Studies
The Eglinton coupling is an oxidative homocoupling reaction of terminal alkynes that yields symmetric 1,3-diynes. ambeed.comorganic-chemistry.org This reaction typically utilizes a stoichiometric amount of a copper(II) salt, often in the presence of pyridine. ambeed.comorganic-chemistry.org It is considered a variant of the Glaser coupling reaction. youtube.com
The mechanism of the Eglinton coupling involves the copper(II) salt oxidizing the terminal alkyne. While the precise details can vary depending on the specific copper salt and conditions, a general pathway involves the deprotonation of the terminal alkyne by a base (like pyridine) to form a copper(I) acetylide. This copper(I) species is then oxidized by the copper(II) salt to a copper(II) acetylide. Reductive elimination from two copper(II) acetylide species or a related process leads to the formation of the diyne product and regeneration of copper(I) species, which can be re-oxidized by the copper(II) salt.
The use of stoichiometric or excess copper(II) acetate (B1210297) is common in Eglinton coupling. youtube.com
Mechanisms of Dimerization and Oligomerization Reactions
Terminal alkynes like this compound can undergo dimerization and oligomerization reactions catalyzed by various transition metal complexes. mdpi.comjournal-vniispk.ru These reactions can lead to the formation of conjugated enynes, dienes, or higher oligomers, with the product outcome often depending on the catalyst, ligands, and reaction conditions. journal-vniispk.ruwiley-vch.de
Metal-catalyzed dimerization of terminal alkynes can theoretically yield various unsaturated products, including 2,4-disubstituted enynes (head-to-tail), E- and Z-1,4-disubstituted enynes (head-to-head), and butatrienes. wiley-vch.de
A general mechanistic pathway proposed for transition metal-catalyzed dimerization involves the oxidative addition of the terminal C-H bond of the alkyne to the metal center, followed by insertion of a second alkyne molecule into the resulting metal-alkynyl bond, and then reductive elimination to form the dimeric product. wiley-vch.de
Specific mechanisms can vary significantly based on the metal catalyst. For instance, some dimerization reactions catalyzed by main group organometallic compounds like those of aluminum (e.g., using methylaluminoxane, MAO) are proposed to involve the formation of a metal-alkynyl complex, followed by regioselective insertion of the second alkyne into a metal-carbon bond and subsequent protonolysis. wiley-vch.de
Studies on alkyne dimerization and oligomerization highlight the influence of factors such as the nature of the transition metal, the ligand environment, and the presence of additives on the activity, chemo-, regio-, and stereoselectivity of the reactions. mdpi.comjournal-vniispk.ruwiley-vch.de For example, amine additives have been shown to play a crucial role in controlling the regio- and stereochemistry of dimerization and suppressing oligomerization in some rare-earth silylamide catalyzed systems. wiley-vch.de
Dehydrogenative Borylation Mechanistic Pathways
Dehydrogenative borylation of terminal alkynes is a reaction that forms alkynylboronates by cleaving the terminal C-H bond and a B-H bond (typically from a pinacolborane, HBpin), with the release of hydrogen gas. ecust.edu.cnthieme-connect.com This reaction is a valuable method for synthesizing alkynylboronates, which are important intermediates in various cross-coupling reactions. ecust.edu.cnnih.gov
Transition metal complexes, including those of iridium and copper, have been shown to catalyze the dehydrogenative borylation of terminal alkynes. ecust.edu.cnthieme-connect.com
Mechanistic studies on iridium-catalyzed dehydrogenative borylation of terminal alkynes, particularly with catalysts featuring SiNN pincer ligands, have suggested a pathway that involves the migration of the boryl group (Bpin) from the iridium center to a ligand nitrogen atom. ecust.edu.cnacs.org This migration is proposed to open the iridium center for oxidative addition of the alkynyl C-H bond. ecust.edu.cnacs.org Subsequent steps involve reductive elimination to form the alkynylboronate product and hydrogen gas, along with further boryl migration and dehydrogenation steps to regenerate the catalyst. ecust.edu.cn The interaction between the silicon atom in the ligand and the metal hydride is also considered important in stabilizing the metal center. ecust.edu.cn
For copper-catalyzed dehydrogenative borylation, preliminary mechanistic studies have indicated the potential involvement of a dinuclear σ,π-bis(copper)acetylide complex and a copper hydride species. thieme-connect.com A proposed mechanism for copper-catalyzed dehydrogenative borylation with pinacolborane suggests that a copper boryl complex is a key intermediate, into which the terminal alkyne inserts. researchgate.net The selectivity of this insertion step, influenced by the auxiliary ligand, can determine the α/β selectivity of the product. researchgate.net Protonation of the resulting complex by an alcohol additive leads to the hydroboration product and a copper alkoxido complex. researchgate.net
Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the energy profiles and transition states of proposed dehydrogenative borylation mechanisms, helping to explain observed chemoselectivity. ecust.edu.cnacs.orgresearchgate.net
Al–Cu Bond-Mediated Transformations of Terminal Alkynes
Recent research has explored the reactivity of copper(I) alumanyl derivatives in mediating the transformation of terminal alkynes. A specific copper(I) alumanyl complex, [{SiNDipp}Al–Cu(NHCiPr)] (where SiNDipp = {CH₂SiMe₂NDipp}₂, Dipp = 2,6-di-isopropylphenyl, and NHCiPr = N,N′-di-isopropyl-4,5-dimethyl-2-ylidene), has been shown to react stepwise with terminal alkynes. nih.govnih.gov This reaction sequence leads to the sequential formation of cuprous (hydrido)(alkynyl)aluminate, (alkenyl)(alkynyl)aluminate, and bis(alkynyl)aluminate derivatives. nih.govnih.gov
A notable aspect of this Al–Cu bond-mediated transformation is the liberation of alkenes during the reaction. nih.govnih.gov This process represents a unique form of alkyne transfer semi-hydrogenation where the terminal alkyne itself acts as the proton source. nih.govnih.gov The Cu–Al bond in the copper alumanyl complex provides the necessary electrons to facilitate the reduction. nih.govnih.gov Density Functional Theory (DFT) calculations have been employed to validate this reaction sequence and to understand the varying stability of the initially formed heterobimetallic hydrides. nih.govnih.gov
The proposed mechanism for this transformation involves the initial activation of the alkynyl Csp–H bond through reduction at the Cu–Al bond. nih.gov The resulting hydride derivatives then react via syn addition across the Al–H bond, leading to the formation of species containing (alkenyl)(alkynyl)aluminate anions. nih.gov
Kinetic Studies and Reaction Rate Determination
Kinetic studies provide valuable insights into the rates and mechanisms of this compound transformations. For example, kinetic investigations into the hydrogenation of this compound using iron nanoparticles have shown zero-order behavior with respect to this compound concentration under certain conditions. rsc.org In these studies, the formation of both n-octane and 1-octene from this compound occurred simultaneously, with constant ratios of formation rates. rsc.org The activity of the iron nanoparticles was found to be influenced by factors such as the concentration of the FeCl₃ solution used for their formation and their aging time. rsc.org
Another area where kinetic studies involving this compound (or its isomer 1-octene) are relevant is in oxidation reactions. The kinetics and mechanisms of oxidation of 1-octene by crown ether-solubilized potassium permanganate (B83412) in non-aqueous solvents have been investigated. researchgate.netnajah.edu In benzene, the oxidation of 1-octene was found to be first order with respect to the oxidant and zero order with respect to the substrate, while in dichloromethane, it was first order with respect to both. researchgate.netnajah.edu Activation parameters such as activation energy (Ea), standard enthalpy (ΔH), standard entropy change (ΔS), and standard free energy (ΔG*) have been reported for these reactions. researchgate.netnajah.edu
Kinetic studies have also been performed on the polymerization of 1-octene using heterogeneous Ziegler-Natta catalyst systems like TiCl₃-AlEt₃ and TiCl₃-AlEt₂Br. tandfonline.com The rate of polymerization was found to be proportional to both the catalyst and monomer concentrations. tandfonline.com Apparent activation energies were determined for these catalyst systems. tandfonline.com
Research into the hydroboration of 1-octene with specific boranes like 1,3,2-dithiaborolane and 1,3,2-dithiaborinane has provided rate constants, enthalpies, and entropies, indicating an associative mechanism for these slow reactions. ajol.info
The direct hydration of 1-octene catalyzed by HZSM-5 molecular sieves with 1,4-dioxane as a cosolvent has also been subject to kinetic analysis to develop a kinetic model based on experimental data. mdpi.com
While the search results primarily focused on 1-octene for some kinetic studies, the principles and methodologies applied are relevant to understanding the kinetic behavior of this compound transformations, particularly in analogous reaction types like hydrogenation and hydroboration.
Here is a table summarizing some kinetic data points from the search results:
| Reaction System | Substrate | Catalyst/Reagent | Solvent/Conditions | Reaction Order (Substrate) | Notes | Source |
| Hydrogenation | This compound | Fe-NPs (from FeCl₃/EtMgCl) | THF, 5 bar H₂, R.T. | Zero-order | Simultaneous formation of n-octane and 1-octene. Rate depends on catalyst preparation/aging. | rsc.org |
| Oxidation by KMnO₄ (18-crown-6 solubilized) | 1-Octene | KMnO₄ / 18-crown-6 | Benzene | Zero-order | First order with respect to oxidant. | researchgate.netnajah.edu |
| Oxidation by KMnO₄ (18-crown-6 solubilized) | 1-Octene | KMnO₄ / 18-crown-6 | CH₂Cl₂ | First-order | First order with respect to oxidant. | researchgate.netnajah.edu |
| Polymerization | 1-Octene | TiCl₃-AlEt₃ (I) | Not specified (hydrocarbon solution implied) | Proportional to [monomer] | Rate proportional to [catalyst]. Apparent Ea = 37.62 kJ/mol. | tandfonline.com |
| Polymerization | 1-Octene | TiCl₃-AlEt₂Br (II) | Not specified (hydrocarbon solution implied) | Proportional to [monomer] | Rate proportional to [catalyst]. Apparent Ea = 44.03 kJ/mol. | tandfonline.com |
| Hydroboration | 1-Octene | 1,3,2-Dithiaborolane or 1,3,2-Dithiaborinane | Not specified | Not specified | Slow reaction, associative mechanism. Rate constants and thermodynamic parameters studied. | ajol.info |
| Direct Hydration | 1-Octene | HZSM-5 molecular sieve | 1,4-Dioxane/H₂O | Not specified | Kinetic model developed. | mdpi.com |
Catalytic Applications and Organometallic Chemistry of 1 Octyne
Transition Metal Catalysis in 1-Octyne Conversions
Transition metal complexes and nanoparticles play a crucial role in facilitating the conversion of this compound into a variety of organic products with high efficiency and selectivity. The choice of metal, ligand system, and reaction conditions dictates the reaction pathway and the nature of the resulting products.
Palladium-Catalyzed Processes
Palladium catalysts are widely employed in the transformations of alkynes, including this compound, due to their versatility and ability to promote various reactions such as hydrogenation, hydrosilylation, and coupling reactions.
Palladium nanoparticles stabilized by alkylated polyethyleneimine have been shown to be effective aqueous biphasic catalysts for the chemoselective hydrogenation of alkenes, with a preference for reducing less hindered double bonds. While this specific study focused on alkenes like 1-octene (B94956), palladium catalysts are also active in the hydrogenation of alkynes. For instance, the complete hydrogenation of this compound in the presence of a palladium catalyst yields octane (B31449). brainly.com Palladium on carbon (Pd/C), a common supported Pd catalyst, can be made chemoselective for the semi-hydrogenation of alkynes to olefins by adding catalytic amounts of electron-poor phosphines. researchgate.net This approach can significantly enhance catalytic activity and achieve selectivity comparable to that of the Lindlar catalyst, a benchmark for alkyne semi-hydrogenation. researchgate.net Activity enhancements in this compound semi-hydrogenation with phosphine-modified Pd nanoparticles have been rationalized by considering the steric and electronic properties of the phosphines. researchgate.netresearchgate.net
Palladium catalysts are also active in hydrosilylation reactions. While some studies focus on the hydrosilylation of 1-octene, demonstrating high regioselectivity for branched products with certain palladium-phosphine systems, these findings highlight the potential for palladium-catalyzed hydrosilylation of terminal alkynes like this compound to form vinylsilanes. scientificspectator.comlibretexts.orgiupac.org The hydrosilylation of 1-octene with trichlorosilane (B8805176) catalyzed by a palladium complex generated from [PdCl(π-C3H5)]2 and (S)-MeO-MOP resulted in a high ratio of the branched isomer (2-octylsilane) to the linear isomer (1-octylsilane). scientificspectator.comlibretexts.org
Palladium complexes have also been investigated in other reactions relevant to alkyne chemistry, such as the double hydrophosphinylation of this compound using heterobinuclear Zr-Pd or Hf-Pd systems under mild conditions. acs.org
Copper-Catalyzed Reactions
Copper catalysts are prominent in alkyne chemistry, particularly for coupling reactions and additions to the triple bond.
Copper nanoparticles supported on MK10 have been demonstrated as efficient catalysts for the hydroamination of this compound with aniline, leading to quantitative conversion and complete regioselectivity towards the Markovnikov product. mdpi.com This reaction highlights the utility of copper nanoparticles in facilitating the addition of amines across the alkyne triple bond.
Copper catalysis is also significant in hydroboration reactions of terminal alkynes. While achieving internal selectivity (boron adding to the more substituted carbon) in the hydroboration of terminal alkynes can be challenging, highly internal-selective borylation of terminal alkynes under copper catalysis has been reported. chemrxiv.org This selectivity is influenced by factors such as the diminution of boron-Lewis acidity and the steric bulk around the copper center provided by the ligand. Studies on the hydroboration of this compound with diboron (B99234) reagents in the presence of copper chlorides have been conducted. rsc.org
Copper(I) catalysts have also been screened for the deuteration of terminal alkynes, including this compound, demonstrating their activity in facilitating hydrogen-deuterium exchange reactions. researchgate.net Additionally, copper sulfate (B86663) has been reported as a catalyst for the reaction of ethyl diazoacetate and this compound. acs.org
Rhodium-Catalyzed Systems in Hydroformylation and Related Reactions
Rhodium catalysts are well-known for their activity in hydroformylation, a process that adds a formyl group and a hydrogen atom across a carbon-carbon double or triple bond. While much of the research in this area focuses on alkenes like 1-octene, the principles and catalyst systems are often applicable to alkynes or highlight the behavior of rhodium in related alkyne transformations.
Rhodium-based catalysts are frequently used in the hydroformylation of 1-octene, yielding a mixture of nonanal (B32974) (linear product) and 2-methyloctanal (B1594714) (branched product). scialert.net Rhodium catalysts generally offer advantages such as milder reaction conditions, higher activity, and better selectivity for the linear aldehyde compared to cobalt catalysts. scialert.netmdpi.com The selectivity and activity of rhodium-catalyzed hydroformylation of 1-octene are influenced by factors such as the ligand system, syngas pressure, temperature, and catalyst concentration. scialert.netmdpi.comacs.orgacs.orgresearchgate.netnih.govacs.org For example, using specific phosphine (B1218219) ligands can significantly impact the hydroformylation rate, aldehyde selectivity, and the ratio of linear to branched products. acs.orgacs.orgacs.org Silica-tethered rhodium thiolate complex catalysts have shown high activity for the hydroformylation of 1-octene under mild conditions in the presence of phosphine donor ligands. acs.org Novel rhodium catalysts with fluorinated arylphosphine ligands have demonstrated high solubility in supercritical carbon dioxide and efficient hydroformylation of 1-octene with good selectivity for nonanal. acs.org
Beyond hydroformylation, rhodium complexes can catalyze other reactions involving alkynes. For instance, rhodium(I)-phosphine complexes catalyze the nondecarbonylative addition of ethoxalyl chloride to terminal alkynes like this compound, forming functionalized alkenoates with regio- and stereoselectivity. nih.gov Mechanistic studies suggest this reaction involves oxidative addition of ethoxalyl chloride, insertion of the alkyne into a Rh-Cl bond, and reductive elimination. nih.gov Rhodium complex catalyzed propargylic C-H activation reactions with this compound have also been investigated, with studies focusing on catalyst deactivation pathways. d-nb.info
Cobalt-Catalyzed Transformations
Cobalt catalysts are explored for various transformations of unsaturated hydrocarbons, including alkynes.
A cobalt-catalyzed method for the 1,1-diboration of terminal alkynes, including this compound, with bis(pinacolato)diboron (B136004) (B2Pin2) has been developed. acs.orgnih.gov This reaction proceeds efficiently under mild conditions with excellent 1,1-selectivity, providing access to 1,1-diborylalkene products. acs.orgnih.gov Mechanistic studies using deuterium-labeled this compound support a mechanism involving the selective insertion of an alkynylboronate into a Co-B bond of a cobalt boryl complex. acs.org
Cobalt catalysts supported on carbon nanotubes have been studied for the hydroformylation of 1-octene, with their activity and selectivity being influenced by the solvent and reaction time. researchgate.net While this study focuses on 1-octene, it indicates the potential of cobalt catalysts in hydroformylation processes relevant to alkynes. Cobalt(II) salicylaldimine complexes supported on various materials have also been investigated as catalysts for the oxidation of 1-octene, yielding 1,2-epoxyoctane (B1223023) as the major product. utm.my
Silver-Alumina Catalysis and Selectivity Enhancement
Silver catalysts, particularly those supported on alumina (B75360) (Ag/Al2O3), are notable for their application in the selective hydrogenation of alkynes to alkenes. This is a crucial process for removing alkyne impurities from alkene streams or for the targeted synthesis of alkenes.
Ag/Al2O3 catalysts have been extensively studied for the selective hydrogenation of this compound to 1-octene. africaresearchconnects.comnih.govacs.orgresearchgate.netresearchgate.net These catalysts demonstrate high conversion rates for this compound and significant selectivity towards the desired product, 1-octene. africaresearchconnects.comnih.govacs.orgresearchgate.netresearchgate.net Research has shown that the size of the silver nanoparticles on the alumina support influences the catalytic performance. africaresearchconnects.comacs.orgresearchgate.net For instance, a study found that Ag/Al2O3 catalysts with silver particles between 10 and 15 nm in size exhibited exceptional performance, achieving 99% conversion of this compound and preferential hydrogenation to 1-octene in competitive hydrogenation reactions with 1-octene. africaresearchconnects.comacs.orgresearchgate.net This preferential hydrogenation of this compound over 1-octene is attributed to the stronger adsorption of the alkyne on the catalyst surface. nih.govresearchgate.net Reaction conditions such as temperature, pressure, and the ratio of reactants also play a significant role in optimizing selectivity. nih.govacs.org
Data Table: Selective Hydrogenation of this compound over Ag/Al2O3 Catalysts
| Catalyst (wt% Ag/Al2O3) | Ag Nanoparticle Size (nm) | Temperature (°C) | Pressure (bar) | This compound Conversion (%) | 1-Octene Selectivity (%) | Reference |
| 5 | 10-15 | 140 | 30 | 99 | Preferential formation observed | africaresearchconnects.comacs.orgresearchgate.net |
Iridium Complex Catalysis in C-H Borylation
Iridium complexes have emerged as valuable catalysts for C-H activation and functionalization reactions, including borylation. While direct examples of iridium-catalyzed C-H borylation of this compound were not explicitly found in the search results, iridium complexes are known to catalyze C-H borylation of various hydrocarbons, including alkanes and arenes. d-nb.info
Iridium complexes have also been investigated in transfer hydrogenation reactions of alkenes like 1-octene. d-nb.infochemrxiv.orgchemrxiv.org For example, an iminophosphinite pincer iridium complex catalyzed the transfer dehydrogenation of n-octane, yielding octene isomers and other products. d-nb.info Electrocatalytic transfer hydrogenation of 1-octene using an iridium pincer complex and water as the hydrogen source has also been reported, leading to the formation of octane with high faradaic efficiency. chemrxiv.orgchemrxiv.org Although these examples focus on alkenes or alkanes, they demonstrate the ability of iridium complexes to activate and functionalize hydrocarbon C-H bonds, a reactivity that can be relevant to alkyne chemistry.
Iridium complexes have also been used as catalysts in coupling reactions involving alkynes, such as the reductive coupling of secondary amines, aldehydes, and alkynes, including this compound. nih.gov Furthermore, iridium-catalyzed hydration of this compound has been studied, with analysis of reaction residues indicating the presence of arene trimerization products and poly-1-octyne. researchgate.net
Zinc-Mediated Reactions and Acetylide Formation
Zinc-mediated reactions play a significant role in the chemistry of terminal alkynes like this compound, particularly in the formation of zinc acetylides. The formation of organo-zinc compounds from α-halogen esters and zinc metal is a well-established process. The sp-proton from terminal alkynes can exchange with organo-zinc species, leading to the formation of zinc acetylides with the removal of a molecule like ethyl acetate (B1210297). rsc.org These in situ generated zinc acetylides can act as nucleophiles in subsequent reactions. For instance, a zinc acetylide can nucleophilically attack a ketiminium cation, forming a propargylamine (B41283) intermediate. nih.govacs.org This intermediate can then undergo further transformations, such as a mdpi.comiitm.ac.in-hydride transfer, which can be the rate-determining step in reactions like the synthesis of trisubstituted allenes from terminal alkynes and ketones catalyzed by zinc iodide. nih.govacs.org
Zinc triflate (Zn(OTf)₂) has emerged as a sustainable and cost-effective catalyst for generating reactive acetylides in situ and their subsequent addition to various functional groups like C=O, nitrones, and enones to form propargyl derivatives. sci-hub.se Terminal alkynes, including this compound, have been shown to participate efficiently in reactions catalyzed by Zn(OTf)₂, such as the three-component coupling reactions with amines and aldehydes to synthesize 2,4-disubstituted quinolines. sci-hub.se Notably, some of these zinc-catalyzed reactions involving terminal alkynes can proceed efficiently under solvent-free conditions and ambient atmosphere, avoiding the need for precious metals or harsh conditions. sci-hub.se
Comparative Studies of Heterogeneous and Homogeneous Catalysis for this compound
Comparative studies evaluating heterogeneous and homogeneous catalysis for reactions involving this compound reveal distinct advantages and disadvantages for each approach. Homogeneous catalysts, where the catalyst is in the same phase as the reactants, often offer higher selectivity and increased activity, and they typically avoid mass transfer limitations, potentially allowing for lower reaction temperatures. nih.goveolss.netresearchgate.net In homogeneous catalysis, essentially every catalytic entity can function as an active site, contributing to their intrinsic activity and selectivity compared to traditional heterogeneous catalysts. eolss.net
Heterogeneous catalysis, where the catalyst is in a different phase, is widely utilized in industrial processes primarily due to the ease of catalyst separation and recovery, which often translates to lower operating costs. nih.goveolss.netresearchgate.net However, heterogeneous catalysts can suffer from mass transfer limitations and often exhibit lower selectivity compared to their homogeneous counterparts due to the heterogeneity of surface active sites. nih.goveolss.net
Efforts have been made to combine the benefits of both systems by heterogenizing homogeneous catalysts. The goal is to retain the activity and selectivity of homogeneous catalysts while gaining the facile separation and reusability characteristic of heterogeneous systems. eolss.netresearchgate.net However, a significant challenge in heterogenized catalysts is the potential for catalyst leaching during use and recycling, which can lead to deactivation. eolss.net
In the context of 1-octene (a hydrogenation product of this compound), rhodium-catalyzed hydroformylation has been studied under both homogeneous and biphasic conditions. Homogeneous reaction rates in certain tunable solvents can be significantly higher than in biphasic systems. nih.govresearchgate.net Studies on the hydrogenation of this compound and the preferential hydrogenation of this compound versus 1-octene have also been conducted using supported heterogeneous catalysts, such as silver on alumina. acs.org These studies are relevant for processes aiming to selectively hydrogenate alkynes in the presence of alkenes, for example, to remove alkyne impurities from alkene streams. acs.org
Ligand Design and Catalyst Optimization for Enhanced this compound Reactivity
Ligand design and catalyst optimization are crucial for enhancing the reactivity and selectivity of catalytic systems involving this compound. The properties of a catalyst are strongly influenced by the ligands coordinated to the metal center. rsc.org Catalyst optimization often involves varying ligand characteristics such as steric and electronic properties, as well as the ligand bite angle. rsc.orgibs.re.kr
In rhodium-catalyzed hydroformylation of 1-octene (relevant to this compound chemistry), different ligands and catalyst precursors have been investigated to optimize activity and selectivity. researchgate.net Studies have shown that the linear-to-branched product ratio can be influenced by the type of ligand used. For instance, bidentate ligands have demonstrated improved selectivity compared to monodentate ligands in the hydroformylation of 1-octene, albeit sometimes with slightly lower activity. acs.org The design of ligand templates can also lead to encapsulated catalysts with unique selectivity in reactions like the hydroformylation of 1-octene. nih.gov The steric environment around the catalyst, influenced by bulky porphyrins and ligand templates, can have significant effects on both the activity and selectivity in 1-octene hydroformylation. nih.gov
Computational methods, such as Density Functional Theory (DFT) calculations, play an increasingly important role in understanding reaction mechanisms and guiding catalyst design and optimization. ibs.re.kr These computational studies can help predict the effect of ligand modifications on catalytic efficiency and selectivity, complementing experimental efforts. ibs.re.kr For example, DFT calculations have been used to investigate the effect of ligand bite angle on the barrier of certain reactions and the role of weakly binding auxiliary ligands in enhancing catalytic efficiency. ibs.re.kr
In electrocatalytic semi-hydrogenation of terminal alkynes, including this compound, ligand design is critical for achieving chemoselectivity and controlling the reaction pathway. chemrxiv.org Studies suggest that ligand-based secondary coordination sphere reactivity can be a viable pathway, and the mechanism may proceed through a reduced metal species. chemrxiv.org
Organometallic Complexes Featuring this compound as a Ligand and Reactive Intermediate
This compound can coordinate to metal centers, forming organometallic complexes where it acts as a ligand. These complexes can serve as stable species or as reactive intermediates in catalytic cycles. The interaction between the alkyne triple bond and the metal center is fundamental in organometallic chemistry and catalysis.
While the provided search results primarily discuss the reactions of this compound as a substrate, they also touch upon the formation of metal-alkyne complexes as intermediates. For instance, in zinc-mediated reactions, the formation of zinc acetylide (an organo-zinc species where this compound has reacted) is a key step, and this species acts as a reactive intermediate. rsc.orgnih.govacs.org
In studies of acetylene (B1199291) hydratase enzyme models, tungsten alkyne complexes have been synthesized and characterized to understand the mechanism of acetylene hydration. researchgate.net These complexes feature acetylene as a ligand and provide insights into how alkynes interact with metal centers in enzymatic processes. While these studies specifically mention acetylene, the principles of alkyne coordination and reactivity with metal centers are generally applicable to other terminal alkynes like this compound. The formation of reactive intermediate complexes where an alkyne acts as a two-electron donor has been proposed. researchgate.net
Organometallic complexes are central to many catalytic transformations involving alkynes, including hydroacylation and dimerization. researchgate.netacs.org The catalytic cycle in some reactions involves the formation of metal-acetylide species through C-H bond activation of the terminal alkyne. acs.org These metal-acetylides then participate in subsequent steps of the catalytic cycle, acting as key reactive intermediates.
Application of Polymeric Nanoreactors in this compound Related Catalysis
Polymeric nanoreactors represent an emerging area in catalysis, offering a confined environment for chemical reactions. These nanoreactors, often based on hierarchically-organized polymers, can encapsulate catalysts, providing protection from the surrounding environment and facilitating catalyst separation and recycling. mdpi.comacademie-sciences.fr
While some search results discuss the application of polymeric nanoreactors in the hydroformylation of 1-octene, a related alkene mdpi.comiitm.ac.inacademie-sciences.frnih.govrsc.orgmdpi.com, the direct application of these nanoreactors specifically for this compound catalysis is not explicitly detailed in the provided snippets. However, the principles and advantages described for 1-octene hydroformylation within these nanoreactors can be potentially extended to reactions involving this compound.
Polymeric nanoreactors can be designed with core-shell structures, where the catalyst is confined within the core. mdpi.comacademie-sciences.frnih.gov The composition of the polymer core can be tuned to influence reaction selectivity. academie-sciences.fr The catalytic reaction can occur at the interface between the bulk aqueous phase and the nanoreactor core, where hydrophobic substrates like octynes or octenes are located. academie-sciences.fr This confinement and interfacial catalysis can potentially improve mass transport kinetics. academie-sciences.fr
Studies on rhodium nanoparticles embedded in amphiphilic core-crosslinked micelle latexes (polymeric nanoreactors) have shown their effectiveness as catalytic nanoreactors under aqueous biphasic conditions for the hydrogenation of various substrates, including 1-octene. nih.govrsc.org The stability and dispersion of the metal nanoparticles within the nanoreactors can be influenced by the polymer shell composition and the presence of stabilizing ligands. nih.govrsc.org While these examples focus on 1-octene hydrogenation, they demonstrate the potential of polymeric nanoreactors as platforms for catalysis involving hydrophobic substrates like this compound.
Advanced Spectroscopic Characterization and Elucidation of 1 Octyne Structures and Interactions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Dynamic Studies
NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. For 1-octyne, NMR provides detailed information about the different hydrogen and carbon environments within the molecule, allowing for precise structural elucidation and the study of molecular behavior in various conditions.
Detailed Chemical Shift Analysis in this compound Systems
Chemical shift values in NMR spectra are highly sensitive to the electronic environment of the nucleus. In this compound, the protons and carbons at different positions along the eight-carbon chain exhibit distinct chemical shifts.
For ¹H NMR, the acetylenic proton (≡C-H) is typically observed in a characteristic region, shielded compared to vinylic protons but deshielded compared to typical aliphatic protons libretexts.org. The protons on the carbons adjacent to the triple bond (propargylic protons) are also influenced by the alkyne functionality, appearing at different shifts compared to the more distant aliphatic protons. The remaining methylene (B1212753) protons and the terminal methyl protons show chemical shifts typical of alkane chains chemicalbook.com.
¹³C NMR spectroscopy provides complementary information, with the sp-hybridized carbons of the triple bond exhibiting characteristic chemical shifts. These carbons are generally found in a distinct range, separate from sp², and sp³ hybridized carbons organicchemistrydata.org. The chemical shifts of the sp³ carbons in the alkyl chain are also influenced by their proximity to the alkyne group, with carbons closer to the triple bond showing different shifts compared to those further down the chain organicchemistrydata.org.
A representative set of NMR chemical shifts for this compound is presented in the table below, compiled from various spectroscopic analyses.
| Nucleus | Position (relative to alkyne) | Typical Chemical Shift (ppm) |
| ¹H | ≡C-H (C1) | ~1.9 - 2.2 chemicalbook.com |
| ¹H | -CH₂-C≡ (C3) | ~2.1 - 2.3 chemicalbook.com |
| ¹H | Alkyl chain (-CH₂-) | ~1.2 - 1.6 chemicalbook.com |
| ¹H | Terminal -CH₃ (C8) | ~0.8 - 1.0 chemicalbook.com |
| ¹³C | ≡C-H (C1) | ~68 - 70 organicchemistrydata.org |
| ¹³C | -C≡ (C2) | ~82 - 84 organicchemistrydata.org |
| ¹³C | -CH₂-C≡ (C3) | ~18 - 20 organicchemistrydata.org |
| ¹³C | Alkyl chain (-CH₂-) | ~22 - 32 organicchemistrydata.org |
| ¹³C | Terminal -CH₃ (C8) | ~13 - 15 organicchemistrydata.org |
Investigation of Spin-Spin Coupling and Long-Range Interactions
Spin-spin coupling, or splitting, in NMR spectra arises from the magnetic interaction between neighboring nuclei. In this compound, the acetylenic proton (H1) is coupled to the protons on the adjacent methylene group (H3), typically resulting in a triplet or a more complex multiplet depending on the resolution and other couplings libretexts.org. The protons within the alkyl chain also exhibit characteristic splitting patterns (e.g., triplets, sextets, multiplets) due to coupling with vicinal protons.
A notable feature in alkynes is the presence of long-range coupling, where coupling occurs between protons separated by more than three bonds. In terminal alkynes, coupling can be observed between the acetylenic proton and protons on carbons further down the chain, across the triple bond libretexts.org. This long-range coupling, while often smaller in magnitude than vicinal coupling, provides valuable information about the connectivity and conformation of the molecule libretexts.org. Analysis of these coupling patterns helps to confirm the structure of this compound and can be used to study its conformation and flexibility in solution.
Infrared (IR) Spectroscopy for Vibrational Analysis and In Situ Reaction Monitoring
IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of its functional groups. For this compound, IR spectroscopy is particularly useful for identifying the characteristic vibrations associated with the terminal alkyne functional group.
Characteristic Vibrational Modes of Terminal Alkynes and their Environmental Sensitivity
Terminal alkynes exhibit two highly characteristic absorption bands in their IR spectra: the C≡C stretching vibration and the ≡C-H stretching vibration libretexts.orgorgchemboulder.comlibretexts.orgpressbooks.pub.
The ≡C-H stretching vibration typically appears as a strong, sharp band in the region of 3270-3330 cm⁻¹ libretexts.orgorgchemboulder.comlibretexts.orgpressbooks.pub. This band is quite distinct and its presence is a strong indicator of a terminal alkyne xula.edu. The exact position and intensity of this band can be sensitive to the environment, including solvent effects and hydrogen bonding interactions.
The C≡C stretching vibration is observed in the region of 2100-2260 cm⁻¹ libretexts.orgorgchemboulder.comlibretexts.orgpressbooks.pub. This band is generally weaker than the ≡C-H stretch, particularly in less polar environments, but it is still a valuable diagnostic peak as few other functional groups absorb in this region xula.edu. The intensity of the C≡C stretch is related to the change in dipole moment during the vibration; for symmetrical internal alkynes, this band can be very weak or even absent libretexts.org. In this compound, being a terminal alkyne, the C≡C stretch is typically observed blogspot.comwpmucdn.com.
Another characteristic, though less intense, band for terminal alkynes is the ≡C-H bending vibration, which appears in the region of 610-700 cm⁻¹ orgchemboulder.comlibretexts.org.
Characteristic IR absorption bands for this compound include:
| Functional Group/Vibration | Wavenumber (cm⁻¹) | Intensity |
| ≡C-H Stretch | ~3300 (e.g., 3313, 3323) blogspot.comwpmucdn.com | Strong, Sharp libretexts.orgorgchemboulder.comlibretexts.orgpressbooks.pub |
| C≡C Stretch | ~2100-2260 (e.g., 2119) blogspot.comwpmucdn.com | Weak to Medium libretexts.orgorgchemboulder.comlibretexts.orgpressbooks.pub |
| ≡C-H Bend | ~610-700 (e.g., 630) orgchemboulder.comwpmucdn.comlibretexts.org | Medium |
| Alkane C-H Stretches | ~2850-3000 libretexts.orgpressbooks.publibretexts.org | Strong |
In Situ IR Spectroscopic Investigations of Alkyne Metallation and Reaction Intermediates
In situ IR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing kinetic and mechanistic information by tracking the appearance and disappearance of characteristic functional group vibrations mdpi.comrsc.org. This approach is particularly valuable for studying reactions involving terminal alkynes, such as metallation reactions.
The metallation of a terminal alkyne involves the deprotonation of the acidic acetylenic proton (≡C-H) by a base, forming a metal acetylide and a conjugate acid. This process can be monitored by observing the disappearance of the characteristic ≡C-H stretching band in the IR spectrum, typically around 3300 cm⁻¹ pnas.org. As the reaction progresses, the intensity of this band decreases, indicating the consumption of the terminal alkyne.
Raman Spectroscopy for Probing Molecular Interactions and Environmental Sensitivity
Raman spectroscopy is another vibrational spectroscopic technique that complements IR spectroscopy. While IR measures the absorption of light by molecular vibrations that cause a change in dipole moment, Raman spectroscopy measures the scattering of light by molecular vibrations that cause a change in polarizability.
For alkynes, the C≡C stretching vibration is typically strongly Raman active due to the significant change in polarizability during the vibration researchgate.netacs.orgnih.gov. This contrasts with the often weaker intensity of the C≡C stretch in IR spectra, particularly for internal or symmetrical alkynes umsl.edu. The Raman shift for the C≡C stretch in terminal alkynes like this compound is observed in a similar region to the IR absorption, around 2100-2200 cm⁻¹ researchgate.net.
The intensity and position of the C≡C Raman band can be sensitive to the local environment and molecular interactions nih.govaip.org. Changes in solvent polarity, hydrogen bonding, or interactions with catalysts or surfaces can induce shifts in the Raman frequency and alterations in the band shape nih.govaip.orgchemrxiv.org. This solvatochromic behavior makes the terminal alkyne C≡C stretch a valuable vibrational probe for studying molecular interactions and the properties of the local environment in various systems, including biological contexts where this region of the spectrum is relatively free from interference from biomolecules (the "silent" region) researchgate.netnih.govaip.org. Studies have shown that the alkyne C≡C stretching frequency is particularly sensitive to local electronic interactions, such as electron donor-acceptor interactions with solvent molecules nih.govaip.org.
While detailed Raman spectral data specifically for this compound's environmental sensitivity was not extensively provided, the general principles observed for terminal alkynes apply nih.govaip.orgchemrxiv.org. The ability to probe these interactions using Raman spectroscopy provides valuable information about how this compound behaves in different chemical environments and its potential as a probe in complex systems.
Analysis of Solvatochromic Effects on C≡C Stretching Frequencies
The C≡C stretching frequency of terminal alkynes, including this compound, is a valuable probe in vibrational spectroscopy due to its appearance in the "silent" region of spectra, making it useful for studies in complex environments like biological systems nih.govresearchgate.net. The C≡C stretching vibration typically manifests as a weak to medium intensity band in infrared (IR) spectroscopy between 2100 and 2250 cm⁻¹, while the terminal ≡C-H stretch appears around 3250-3350 cm⁻¹ libretexts.orgmaricopa.edulibretexts.org. In Raman spectroscopy, the alkyne C≡C stretch exhibits a large scattering cross-section chemrxiv.org.
Terminal alkynes show solvatochromism, meaning their vibrational frequencies are sensitive to the surrounding solvent environment nih.govresearchgate.net. Studies on model compounds containing terminal alkyne groups have shown that the C≡C stretching frequency primarily reports on local electronic interactions, specifically short-range electron donor-acceptor interactions with solvent molecules and neighboring functional groups nih.govresearchgate.netacs.org. Comparisons to empirical solvent scales suggest that these interactions are more significant determinants of the alkyne stretching frequency than longer-range electrostatic fields nih.govresearchgate.netacs.org. The observed solvatochromism in alkyne stretching bands is an important consideration for Raman imaging studies utilizing these signals nih.govresearchgate.net.
While IR spectroscopy shows surprisingly broad solvatochromism for alkynyl model compounds, the weak absorption signals limit their effectiveness as IR probes at low concentrations nih.govacs.orgnih.gov. Raman spectroscopy, however, provides strong signals for alkynes, making them effective probes even at low concentrations nih.gov.
Although specific data for this compound's C≡C stretching frequency across a range of solvents was not directly found, the general principles observed for terminal alkynes apply. The frequency is influenced by the solvent's ability to engage in electron donor-acceptor interactions with the alkyne functional group.
Molecular Dynamics and Energy Decomposition Analysis for Alkyne-Solvent Interactions
Molecular dynamics (MD) simulations and energy decomposition analysis (EDA) are powerful computational techniques used to understand the nature of interactions between molecules, including alkynes and solvents chemrxiv.orgchemrxiv.orgacs.orgmdpi.comresearchgate.net. These methods can provide insights into the forces driving solvation and the structural dynamics of alkyne-solvent systems.
Studies employing MD simulations and EDA on alkyne-solvent systems, such as alkynes solvated in triethylamine, have been conducted to interpret spectroscopic phenomena like unusually broad Raman spectra chemrxiv.orgchemrxiv.org. EDA performed on alkyne-triethylamine dimers revealed that charge transfer, electrostatics, and Pauli exclusion significantly impact the alkyne vibrational frequency chemrxiv.orgchemrxiv.org. MD simulations in these studies uncovered strong interactions between the terminal alkyne hydrogen and the solvent nitrogen atoms, with these interactions persisting for several picoseconds chemrxiv.org.
Molecular dynamics simulations have also been used to investigate the geometry of C-H···O hydrogen bonds formed between terminal alkynes (like 1-hexyne) and oxygen-containing solvents acs.org. By analyzing MD trajectories, researchers can obtain probability density distributions for parameters such as the H-C-O angle and the C-O distance, providing structural details of these interactions acs.org.
Energy decomposition analysis methods, such as adiabatic energy decomposition analysis (aEDA), can quantify the individual contributions of physical effects like bond polarization and charge transfer to observed frequency shifts acs.org. These analyses demonstrate that including effects beyond the simple vibrational Stark effect is crucial for achieving quantitative agreement between experimental and theoretical frequency shifts in certain solvent environments acs.org.
Furthermore, EDA has been applied to study the binding interactions of alkynes with host molecules, such as the complexation of 1,7-octadiyne (B1345467) with perethylated pillar researchgate.netarene. These studies have shown that the complexation is primarily governed by a combination of electrostatic interactions and dispersive noncovalent interactions, including C-H···π and van der Waals forces researchgate.net. EDA can corroborate binding abilities observed in docking simulations and provide a detailed breakdown of the energetic contributions to host-guest interactions researchgate.net.
While direct MD and EDA studies specifically on this compound interacting with a wide range of solvents were not found in the search results, the principles and methodologies applied to other terminal alkynes provide a strong framework for understanding the types of interactions and their energetic contributions relevant to this compound solvation. These computational approaches are essential for a detailed understanding of the factors influencing the spectroscopic behavior and reactivity of this compound in different environments.
Computational and Theoretical Chemistry Studies of 1 Octyne Systems
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and predicting their properties and reactivity. numberanalytics.com In the context of alkyne chemistry, DFT is frequently applied to understand the step-by-step processes of chemical reactions, particularly in catalytic systems.
Studies utilizing DFT have investigated the mechanisms of reactions involving alkynes, including those that could potentially involve 1-octyne or its isomers. For instance, DFT has been employed to study the metathesis reaction mechanism of 1-octene (B94956), an alkene structurally related to this compound, catalyzed by various metal complexes. acs.orgnih.govnih.govresearchgate.net While these studies focus on 1-octene, the computational approaches and insights into catalytic cycles, intermediates, and transition states are relevant to understanding similar transformations involving terminal alkynes like this compound. DFT calculations can determine the ground-state geometries and charge distributions of species involved in a reaction mechanism and calculate the energetics of different reaction steps. acs.orgnih.gov
DFT has also been used to investigate the mechanism of coupling reactions involving alkynes and other organic molecules catalyzed by transition metals like rhodium and ruthenium. acs.org These studies can provide detailed information about the sequence of events, including C-H bond activation, alkyne insertion, and reductive coupling, which are crucial for understanding how catalysts facilitate reactions with alkynes. acs.org
Transition states are critical points on the potential energy surface (PES) that represent the highest energy point along a reaction pathway, connecting reactants to products. numberanalytics.comgithub.io Analyzing transition states is essential for understanding reaction kinetics and selectivity. DFT calculations are commonly used to locate and characterize transition states by identifying saddle points on the PES. numberanalytics.comgithub.io
The construction of Potential Energy Surfaces (PES) provides a comprehensive view of the energy changes that occur during a chemical reaction as the molecular geometry changes. numberanalytics.comhuntresearchgroup.org.uk DFT methods are fundamental in constructing these surfaces by calculating the energy of the system at various molecular geometries. numberanalytics.com By scanning structural degrees of freedom, researchers can map out the PES and identify minima (representing stable species like reactants, products, and intermediates) and saddle points (representing transition states). numberanalytics.comuni-muenchen.de
While specific studies on the PES of this compound reactions were not extensively detailed in the search results, the general application of DFT for transition state analysis and PES construction in alkyne chemistry is well-established. For example, DFT has been used to determine transition states and intermediates in ethylene (B1197577) oligomerization catalyzed by chromium complexes, reactions that can lead to products like 1-hexene (B165129) and 1-octene. chemrxiv.org Identifying these transition states helps in understanding the factors that govern product selectivity. chemrxiv.org
Computational modeling, particularly using DFT, is invaluable for understanding catalytic cycles and the role of reactive intermediates. Catalytic cycles involve a series of elementary steps that regenerate the catalyst, and intermediates are transient species formed during these steps. ifpenergiesnouvelles.fr DFT calculations can map the energy profile of the entire catalytic cycle, identifying the most energetically demanding step (the rate-determining step) and characterizing the structures and stabilities of all intermediates. acs.orgosti.gov
Theoretical studies, often employing DFT, provide insights into how alkynes are activated for reaction and how C-H bonds, particularly the acidic terminal C-H bond in this compound, can be functionalized. Alkyne activation can involve coordination to a metal center or interaction with other reagents that make the triple bond more susceptible to attack. acs.orgnsf.gov
C-H bond functionalization, the process of converting a C-H bond into a carbon-heteroatom or carbon-carbon bond, is a key area in organic synthesis. rutgers.edu Terminal alkynes have relatively acidic C-H bonds due to the s character of the sp-hybridized carbon atom. calculatorsconversion.com Theoretical studies investigate the mechanisms by which these C-H bonds can be cleaved and subsequently functionalized, often in the presence of catalysts. acs.orgrutgers.edu DFT calculations can explore different pathways for C-H bond activation, such as oxidative addition to a metal center or concerted metallation-deprotonation. acs.orgrutgers.edu Studies on nickel-catalyzed C-H functionalization reactions have investigated the activation of C-H bonds and the subsequent steps involving alkynes. nsf.govethz.ch These theoretical investigations help in understanding the factors that influence the reactivity and selectivity of C-H functionalization reactions involving terminal alkynes. nsf.gov
Computational Modeling of Catalytic Cycles and Reactive Intermediates
Molecular Dynamics Simulations for Solvation Effects and Spectroscopic Property Prediction
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. These simulations are particularly useful for studying the behavior of molecules in solution and predicting properties that are influenced by the surrounding environment, such as solvation effects and spectroscopic properties. researchgate.netnih.gov
For this compound and other molecules, MD simulations can provide detailed information about how solvent molecules arrange around the solute (solvation) and how these interactions affect the solute's conformation and properties. researchgate.netnih.govclaudiozannoni.itugr.es While no specific MD studies solely focused on this compound were found, MD simulations have been used to study solvation effects on other organic molecules in various solvents, including octane (B31449), which is structurally related to this compound. claudiozannoni.it These simulations can reveal preferential solvation, solvent clustering, and the influence of temperature and solvent composition on the local environment around the solute. researchgate.netclaudiozannoni.it
MD simulations can also be combined with quantum mechanical calculations (like DFT) to predict spectroscopic properties, such as UV/Vis, IR, and NMR spectra, by taking into account the dynamic nature of the solute-solvent interactions. researchgate.netnih.govugr.es By sampling configurations from MD trajectories and performing quantum calculations on these snapshots, researchers can obtain more realistic predictions of spectra that account for the flexibility of the molecule and the influence of the solvent. nih.gov This approach has been applied to study the spectroscopic responses of organic molecules in solution. nih.gov
Computational Prediction of Physicochemical Parameters Relevant to Reactivity
Computational methods are increasingly used to predict various physicochemical parameters that are relevant to the reactivity and behavior of organic compounds, including terminal alkynes like this compound. These parameters can include acidity (pKa), solubility, boiling point, and partition coefficients. calculatorsconversion.comepa.govacs.org
Computational tools and software packages have been developed to estimate these properties based on molecular structure. epa.gov These methods often employ algorithms based on fundamental chemical structure theory and can be calibrated using experimental data. epa.gov
The acidity of terminal alkynes, quantified by their pKa value, is a crucial property that influences their reactivity, particularly in reactions involving the deprotonation of the terminal C-H bond. calculatorsconversion.comcompchemday.orgcompchemday.org Experimentally determining pKa values can be challenging, especially for compounds with limited solubility or stability. compchemday.org Computational methods offer alternative approaches for predicting pKa. compchemday.orgcompchemday.orgresearchgate.netmdpi.com
Various computational strategies have been developed and evaluated for predicting the pKa of terminal alkynes. compchemday.orgcompchemday.org These include methods based on thermodynamic cycles, which combine gas-phase calculations with solvation energies to determine the free energy change associated with proton dissociation. calculatorsconversion.comcompchemday.orgmdpi.com Isodesmic reaction schemes, which involve a hypothetical reaction where the number and types of bonds are conserved, can also be used to reduce computational errors. compchemday.org
Other approaches include using theoretically calculated 1H NMR chemical shifts, which have shown good correlation with experimental pKa values for terminal alkynes. compchemday.orgcompchemday.org Kinetic approaches based on calculating proton exchange barriers have also been explored. compchemday.orgcompchemday.org DFT methods, often combined with solvation models like the polarized continuum model (PCM) or integral equation theories, are commonly used for these pKa calculations. researchgate.netmdpi.comutwente.nl While the specific pKa of this compound from computational studies was not found, these methods are applicable to terminal alkynes in general and can be used to estimate the acidity of this compound. The acidity of the terminal alkyne C-H is generally around a pKa of 25.0. calculatorsconversion.com
Evaluation of Computational Methodologies (e.g., Thermodynamic Cycles, Isodesmic Reaction Schemes, GIAO-NMR)
Computational methodologies are crucial for studying the energetic and structural properties of molecules like this compound. Approaches such as thermodynamic cycles and isodesmic reaction schemes are employed to calculate thermochemical quantities, while methods like Gauge-Including Atomic Orbital (GIAO) are used for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts.
Thermodynamic cycles and isodesmic reactions are utilized in computational thermochemistry to obtain accurate energy changes associated with chemical processes. Isodesmic reactions, in particular, are designed to balance the types of chemical bonds broken and formed on both sides of the reaction equation, which helps to minimize errors in calculations, especially when using lower-cost computational methods rsc.orgresearchgate.netnsf.gov. This approach is valuable for calculating quantities like heats of formation and bond dissociation energies researchgate.netscielo.br. While thermodynamic cycles can be used to determine thermodynamic hydricities, difficulties in calculating the absolute standard free energy of solvated ions can make isodesmic schemes a useful alternative pnas.org. The Connectivity-Based Hierarchy (CBH) has been developed to automate the generation of isodesmic-type reaction schemes, extending their applicability to larger and more complex systems researchgate.netnsf.gov.
GIAO is a widely used method in computational chemistry for calculating NMR chemical shifts. nih.govstackexchange.comresearchgate.net It is often employed in conjunction with Density Functional Theory (DFT) to predict ¹H and ¹³C NMR spectra. nih.govresearchgate.net Studies have shown that GIAO calculations, particularly at certain DFT levels and with appropriate basis sets, can provide good agreement with experimental NMR chemical shifts, aiding in the structural elucidation of organic molecules. nih.govresearchgate.net The accuracy of GIAO calculations can depend on the chosen functional, basis set, and the inclusion of solvent effects through continuum solvent models. nih.govstackexchange.com
Quantum Chemical Analysis of Electronic Structure, Charge Distribution, and Reactivity Descriptors
Quantum chemical analysis provides a detailed understanding of the electronic structure, charge distribution, and reactivity of molecules. These analyses are fundamental to predicting how a molecule will behave in chemical reactions.
The electronic structure of a molecule is described by its molecular orbitals, which represent the spatial distribution and energy of electrons. ijsr.net The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), collectively known as the frontier molecular orbitals, are particularly important as they dictate a molecule's reactivity. ijsr.netresearchgate.net The energy difference between the HOMO and LUMO, the HOMO-LUMO gap (HLG), is an indicator of kinetic stability and chemical reactivity; a smaller HLG generally suggests higher reactivity. ijsr.netresearchgate.net
Charge distribution within a molecule, often analyzed through methods like Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA), describes how electron density is distributed among the atoms. ijsr.net Partial atomic charges influence electrostatic interactions and can help identify potential sites for nucleophilic or electrophilic attack. researchgate.net
Reactivity descriptors, derived from quantum chemical calculations, provide quantitative measures to predict a molecule's behavior in chemical reactions. These descriptors include concepts such as electronic chemical potential, hardness, softness, and electrophilicity. researchgate.netresearchgate.netmdpi.com The electronic chemical potential relates to the tendency of electrons to flow, while hardness and softness describe a molecule's resistance to deformation of its electron cloud and its propensity to undergo chemical reactions, respectively. researchgate.netmdpi.com Electrophilicity is a descriptor that quantifies the electrophilic nature of a molecule. These descriptors, often calculated using DFT, are valuable in understanding reaction mechanisms and predicting reactive sites within a molecule. researchgate.netresearchgate.net
Applications of 1 Octyne in Complex Organic Synthesis and Chemical Biology
Role as a Versatile Building Block for Pharmaceuticals and Agrochemicals
1-Octyne is commonly utilized as a fundamental building block in the synthesis of a variety of chemicals, including those relevant to the pharmaceutical and agrochemical industries. guidechem.commendelchemicals.com It acts as a precursor or intermediate in the preparation of functionalized molecules essential for the development of diverse chemical products. mendelchemicals.comprocurementresource.com Its involvement in the synthesis of complex acetylenic molecules further highlights its importance in creating compounds used in agricultural chemicals and certain pharmaceuticals. procurementresource.com
Advanced Strategies for the Construction of Complex Molecular Architectures
The reactivity of this compound, particularly its terminal alkyne group, is instrumental in advanced synthetic strategies aimed at constructing complex molecular architectures. It can undergo various reactions, such as addition and substitution, to form more intricate organic compounds. guidechem.comsolubilityofthings.com While the provided search results discuss the synthesis of complex molecular architectures using alkyne metathesis and other methods, and mention the use of alkynes in this context, specific detailed strategies directly involving this compound in the construction of complex architectures beyond its role as a general building block for pharmaceuticals and agrochemicals were not extensively detailed in the provided snippets. rsc.org However, its inherent reactivity as a terminal alkyne positions it as a valuable component in such complex synthetic endeavors.
Click Chemistry Applications Employing this compound Derivatives
Click chemistry, an approach emphasizing efficient and selective reactions for joining molecular building blocks, widely utilizes alkyne compounds, including derivatives of this compound. wikipedia.orgtcichemicals.compcbiochemres.com These reactions are characterized by high yields, fast reaction rates, and minimal byproducts, making them highly suitable for various applications. wikipedia.orgtcichemicals.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Advanced Synthesis
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent click chemistry reaction where a terminal alkyne reacts with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgrsc.org This reaction is highly efficient and widely used in organic synthesis due to its regioselectivity and mild reaction conditions. rsc.orgaurigeneservices.com this compound, as a terminal alkyne, can participate in CuAAC reactions, serving as a coupling partner with various azides to synthesize triazole-containing compounds. rsc.orgmdpi.com Studies have demonstrated the effectiveness of CuAAC with this compound and different azide counterparts, yielding triazoles under various catalytic systems and conditions. rsc.orgmdpi.com
An example demonstrating the efficiency of CuAAC with this compound is shown in the table below, based on research findings:
| Catalyst | Alkyne | Azide | Temperature (°C) | Time (hrs) | % Conversion |
| {[3,5-(CF3)2Pz]Cu}3 (1) | This compound | Benzylazide | 20 | 5 | >99 |
| {[3-(CF3)-5-(t-Bu)Pz]Cu}4 (4) | This compound | Benzylazide | 20 | 12 | >99 |
| {[3,5-(t-Bu)2Pz]Cu}4 (5) | This compound | Benzylazide | 20 | 36 | >99 |
| {[4-Br-3,5-(i-Pr)2Pz]Cu}4 (6) | This compound | Benzylazide | 20 | 12 | >99 |
*Data extracted from search result rsc.org.
This table illustrates high conversion rates achieved when this compound is reacted with benzylazide under different copper(I) pyrazolate catalysts in CuAAC reactions. rsc.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioorthogonal Ligation and Bioconjugation
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as copper-free click chemistry, offers an alternative to CuAAC, particularly for applications in biological systems where copper toxicity is a concern. aurigeneservices.comnobelprize.orgnih.govpapyrusbio.com This reaction utilizes strained cyclooctynes, which, due to their inherent ring strain, readily react with azides without the need for a metal catalyst. nobelprize.orgnih.govpapyrusbio.comacs.org While this compound itself is a linear alkyne and does not directly participate in SPAAC, derivatives of this compound or related strained cyclooctynes are employed in this type of click chemistry. acs.org SPAAC is widely used for bioorthogonal ligation and bioconjugation, allowing for the labeling of biomolecules in living cells and organisms. nobelprize.orgnih.govpapyrusbio.comnsf.gov The reaction proceeds efficiently under physiological conditions and is orthogonal to native biological functionalities. nih.govpapyrusbio.comnih.gov
Exploration of Other Click Chemistry Reactions (e.g., Thiol-Ene, Oxime Ligation, SPANC)
Beyond the azide-alkyne cycloadditions, other click chemistry reactions are explored for various synthetic and bioconjugation purposes. While this compound's primary reactivity lies with its alkyne group, the concept of click chemistry encompasses a range of reactions that meet criteria of efficiency, selectivity, and modularity. wikipedia.orgtcichemicals.commdpi.com
Thiol-Ene Reaction: This reaction involves the coupling of a thiol with an alkene. wikipedia.orgmdpi.com While not directly involving the alkyne function of this compound, derivatives containing alkene functionalities could potentially participate in such reactions.
Oxime Ligation: This reaction involves the condensation of an aminooxy or hydrazine (B178648) with a ketone or aldehyde to form an oxime or hydrazone. wikipedia.orgacs.org This is relevant for bioconjugation, particularly for labeling proteins. wikipedia.orgacs.org Again, this reaction does not directly utilize the alkyne of this compound, but highlights the diversity of click-type reactions used in chemical biology.
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): SPANC is a click reaction between a nitrone and a strained cyclooctyne (B158145), yielding N-alkylated isoxazolines. wikipedia.orgmdpi.com Similar to SPAAC, this reaction employs strained alkynes (like cyclooctyne derivatives) rather than linear alkynes like this compound. wikipedia.org SPANC is notable for its fast kinetics and metal-free nature, making it suitable for live cell labeling. wikipedia.org
While this compound's direct participation in Thiol-Ene, Oxime Ligation, or SPANC is not indicated by its structure, the exploration of these reactions within the broader context of click chemistry demonstrates the diverse toolkit available for chemical synthesis and bioconjugation, where alkynes and their derivatives play a significant role, particularly in the development of bioorthogonal methods. nih.govacs.org
Bioconjugation and Site-Specific Labeling of Biomolecules
Bioconjugation, the process of creating covalent bonds between biomolecules and other molecules, is a critical area where click chemistry, including reactions involving alkyne derivatives, has made significant contributions. nih.govpapyrusbio.combionordika.no The ability of click reactions to proceed under mild, physiological conditions and their high selectivity make them ideal for modifying sensitive biomolecules like proteins, carbohydrates, lipids, and nucleic acids. nih.govbionordika.no
While CuAAC is highly efficient, the requirement for a copper catalyst limits its direct use in living systems due to toxicity. nih.govbionordika.no This limitation is addressed by copper-free click chemistry approaches like SPAAC, which utilize strained alkynes (such as cyclooctyne derivatives) to react with azides on biomolecules. nobelprize.orgnih.govpapyrusbio.comacs.org These bioorthogonal reactions allow for site-specific labeling of biomolecules within live cells and organisms without interfering with native biological processes. nih.govpapyrusbio.comnsf.govnih.gov
Deuterium (B1214612) Labeling Methodologies for Research and Industrial Applications
Deuterium labeling, the replacement of hydrogen atoms with deuterium (²H or D) isotopes, is a powerful technique used across various scientific disciplines, including drug discovery and development, metabolic and pharmacokinetic studies, mass spectrometry analysis, and the elucidation of organic reaction mechanisms through kinetic isotope effect experiments. chem-station.com The incorporation of deuterium minimally alters the basic function of a compound while providing a clear isotopic signature for tracking and analysis. chem-station.com
Terminal alkynes, such as this compound, are amenable to deuterium labeling, particularly at the acidic terminal hydrogen position. Base-catalyzed hydrogen-deuterium exchange (H/D exchange) is considered an efficient and economical strategy for achieving this labeling. While strong bases like NaOH or KOH can be used, weak bases such as K₂CO₃ have also been reported for specific deuteration purposes, including the late-stage deuteration of biomolecules and drug molecules containing terminal alkynes.
Studies have demonstrated the successful deuterium labeling of terminal alkynes. For instance, base-catalyzed exchange with bases like sodium hydroxide (B78521), calcium oxide, or N,N,N,N-tetramethylguanidine in deuterium oxide (D₂O) is a viable method for preparing terminally deuterated alkynes, provided the alkyne is stable under strongly basic conditions. nih.gov For alkynes sensitive to strong bases or containing functionalities that could lead to labeling at other positions, alternative catalytic systems like silver perchlorate (B79767) in a mixture of N,N-dimethylformamide and deuterium oxide can be employed at ambient temperature. nih.gov
Deuterium labeling studies involving this compound or its derivatives have been conducted to investigate reaction mechanisms. For example, in the cobalt-catalyzed 1,1-diboration of terminal alkynes, deuterium labeling studies with this compound-d₁ (with deuterium at the terminal carbon) provided insights into the mechanistic pathway, indicating deuterium incorporation at the internal alkene carbon of the resulting diborylalkene product. nih.govresearchgate.net This is consistent with a mechanism involving the formation of a cobalt acetylide and subsequent steps. nih.gov
The H/D or D/H exchange of terminal alkynes can be influenced by factors such as the alkyne's structure (conjugated or non-conjugated), pH (pD), and temperature. rsc.org Deuterated terminal alkynes are valuable not only as labeled compounds themselves but also as precursors for synthesizing other deuterated functional groups, including deuterated alkenes and alkanes. rsc.org
Synthesis of Specialized Monomers and Polymer Intermediates
This compound serves as a key starting material and intermediate in the synthesis of various specialized monomers and polymer intermediates, contributing to the production of polymers with tailored properties. ontosight.aiguidechem.comchemimpex.com Its terminal alkyne functionality allows it to participate in polymerization reactions and to be incorporated into monomer structures.
Terminal alkynes can be used as monomers in various polymerization techniques, including those involving transition metal catalysts. For example, terminal alkyne derivatives can be copolymerized in an alternating fashion with cyclic enol ether monomers, such as 2,3-dihydrofuran, using catalysts like Grubbs' third generation catalyst. acs.org This controlled copolymerization allows for the synthesis of polymers with specific molecular weights and alternating structures. acs.org
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for polymer synthesis and modification, utilizing terminal alkynes as one of the reactive partners. chemrxiv.orgbachem.comwikipedia.org This reaction forms stable 1,2,3-triazole rings, which can link different molecular building blocks, including monomers and polymer chains. bachem.com Alkyne-based click polymerizations, such as thiol-yne, hydroxyl-yne, and amino-yne click polymerizations, offer efficient routes to polymers under mild conditions. chemrxiv.org
While this compound itself is a terminal alkyne monomer, derivatives of octyne can also be synthesized and used in polymerization. For instance, this compound-3-ol, a fatty alcohol with an alkyne functional group, is used in the production of polymers and as a chemical intermediate in the synthesis of amines. cymitquimica.com
Beyond direct polymerization as a monomer, this compound can be transformed into other intermediates used in polymer production. For example, the selective hydrogenation of this compound can yield 1-octene (B94956) , which is a common alpha-olefin comonomer used in the production of polyethylene (B3416737), particularly high-density polyethylene (HDPE) and linear low-density polyethylene (LLDPE), to enhance properties like toughness and flexibility. researchgate.netacs.orgmdpi.com
The incorporation of alkyne units derived from compounds like this compound into polymer backbones or side chains allows for post-polymerization modification using click chemistry or other reactions, enabling the creation of functionalized polymers for various applications, including materials science and chemical biology. rsc.orgbachem.com
Role of 1 Octyne in Materials Science and Polymer Chemistry Research
Functionalization of Polymers and Macromolecules with 1-Octyne Units
The incorporation of alkyne units, such as those provided by this compound, into polymers and macromolecules is a key strategy for post-polymerization modification and the creation of functional materials. Terminal alkynes are particularly useful due to their reactivity in various click reactions, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) pcbiochemres.comnih.gov.
Click chemistry, in general, offers efficient and selective methods for conjugating molecules to polymers under mild conditions, tolerating a wide range of functional groups acs.orgnih.gov. CuAAC, while highly efficient and widely used, requires a copper catalyst, which can be cytotoxic, limiting its application in biological systems pcbiochemres.comnih.gov. SPAAC, a copper-free alternative, utilizes strained alkynes (like cyclooctynes) to react with azides without a metal catalyst, making it suitable for bioorthogonal applications nih.govnih.govd-nb.info.
While this compound itself is a linear alkyne and doesn't possess the inherent strain of cyclooctynes used in SPAAC, it can be incorporated into polymer backbones or side chains, providing reactive handles for subsequent functionalization via CuAAC or other alkyne-click reactions acs.orgnih.gov. This allows for the precise attachment of various functional molecules, such as fluorescent dyes, biomolecules, or other polymers, to the modified polymer structure researchgate.net.
Research has explored different approaches for incorporating clickable moieties, including alkynes, into polymers. These include using clickable macroinitiators or transfer agents, post-polymerization modification of end groups, and premodification of monomers with a clickable moiety before polymerization acs.org. The latter approach yields polymers with alkyne functionalities along the polymer chain (pendent functional polymers) acs.org.
For example, thiol-yne addition reactions, considered a type of click reaction, have been extensively used for post-polymerization functionalization protocols researchgate.net. A study investigating a novel step-growth polymerization using a monoalkyne like this compound and a dithiol compound demonstrated the potential for synthesizing highly functional linear polymers researchgate.net. The model reaction between this compound and 1-octanethiol (B94742) was investigated, with UV-initiation found to be the most efficient method researchgate.net.
Another study explored the post-modification of a polycarbonate bearing pendant propargyloxy groups (which contain terminal alkyne units) with 1-octane thiol via thiol-yne click reaction as a proof-of-concept for functionalizing polymers with alkyne groups tandfonline.com.
The ability to functionalize polymers with alkyne units provides a versatile platform for tailoring their properties for specific applications. This includes modifying their solubility, thermal behavior, and interactions with other materials or biological systems tandfonline.comrsc.org.
Development of Advanced Materials: Nanomaterials, Composites, and Responsive Systems
This compound and alkyne-based chemistry play a role in the development of various advanced materials, including nanomaterials, composites, and responsive systems. The ability to precisely control molecular architecture and introduce specific functionalities through alkyne-mediated reactions is crucial in this domain.
In the realm of nanomaterials, alkyne chemistry can be used for surface modification and the creation of functional nanostructures. For instance, gold nanoclusters protected by terminal alkynes, including this compound, have been prepared and their bonding motif studied acs.org. Surface modification of nanoparticles using alkyne derivatives has been explored for applications in chemical sensing acs.org. The alkyne-gold bond can be stronger than the thiol-gold bond, offering a robust method for functionalizing gold nanoparticles acs.org.
Polymer-nanoclay composites, recognized as advanced materials with improved properties like enhanced strength and modulus, can also benefit from controlled synthesis strategies mdpi.comresearchgate.net. While this compound is not directly mentioned in the context of polymer-nanoclay composite synthesis in the provided results, the broader concept of using specific monomers and controlled polymerization techniques, such as copolymerization of alpha-olefins like 1-octene (B94956) (a related compound to this compound) with other monomers, is employed to modify the structure and properties of polymer matrices in composites researchgate.netresearchgate.netmdpi.com.
Responsive polymer systems, which change their properties in response to external stimuli, can be designed by incorporating specific functional groups. Alkyne units can serve as attachment points for molecules that impart responsiveness, or the triazole rings formed through azide-alkyne click chemistry can themselves contribute to the material's behavior. Click chemistry, including azide-alkyne cycloadditions, is a powerful tool for creating tailor-made polymer surfaces and stimulus-responsive polymers nih.gov.
The precise and efficient coupling offered by alkyne-based click reactions is particularly valuable in constructing complex nanomaterials and composites with well-defined structures and functionalities, leading to materials with tailored mechanical, thermal, optical, or electronic properties mdpi.commdpi.com.
Modification of Surface and Interface Properties through Alkyne-Based Chemistry
Modifying the surface and interface properties of materials is critical for applications ranging from coatings and adhesives to biomaterials and sensors. Alkyne-based chemistry, especially click reactions, provides versatile methods for achieving such modifications.
Terminal alkynes, like the functional group in this compound, can be immobilized on various surfaces, providing reactive sites for further functionalization. This can be achieved through reactions like hydrosilylation on silicon surfaces, where terminal alkynes can form covalent bonds researchgate.net. Once the surface is functionalized with alkynes, azide-alkyne cycloaddition can be used to attach a wide variety of molecules, effectively tailoring the surface properties researchgate.net.
Strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly useful for surface modification, especially in applications where the presence of copper catalysts is undesirable d-nb.info. SPAAC between azide-functionalized gold nanoclusters and cyclooctyne (B158145) derivatives has been shown to be a platform for surface modification . While cyclooctynes are strained alkynes, the principle of using alkyne-azide cycloaddition for surface functionalization extends to terminal alkynes like this compound when used in CuAAC.
A study on the rapid and complete surface modification using strain-promoted oxidation-controlled cyclooctyne-1,2-quinone cycloaddition (SPOCQ), a reaction related to alkyne cycloadditions, demonstrated high conjugation efficiency on surfaces wur.nl. This highlights the potential of alkyne-related click reactions for creating well-defined functionalized surfaces wur.nl.
The ability to control the density and type of functional groups on a surface through alkyne-based chemistry allows for the precise tuning of properties such as wettability, adhesion, biocompatibility, and reactivity. This is essential for developing materials with specific interfacial interactions for applications like biosensing, anti-fouling coatings, and tissue engineering nih.gov.
Synthesis of Dendrimers and Hydrogels with Tunable Properties
Dendrimers and hydrogels are important classes of soft materials with diverse applications, including drug delivery, tissue engineering, and sensing. Alkyne-based click chemistry, including reactions involving terminal alkynes, has become a powerful tool for their synthesis and functionalization, enabling the creation of structures with tunable properties.
Dendrimers are highly branched, well-defined macromolecules with a precise structure. Click chemistry, including azide-alkyne cycloaddition, has dramatically improved dendrimer synthesis by allowing for efficient and orthogonal coupling reactions pcbiochemres.commdpi.com. This facilitates the construction of dendrimers with specific functional groups at their core, branches, or periphery acs.orgmdpi.com. Thiol-yne addition reactions have also been used extensively for the synthesis of dendrimers researchgate.net. By combining different click reactions, dendrimers with various terminal groups can be synthesized rsc.org.
Hydrogels are crosslinked polymer networks that can absorb large amounts of water. Alkyne-azide click chemistry is widely used for the formation of hydrogels under mild conditions acs.orgnih.gov. By functionalizing polymers or dendrimers with alkyne and azide (B81097) groups, a crosslinked network can be formed through the click reaction acs.orgnih.gov. This approach allows for the creation of hydrogels with controlled network structure, pore size, and mechanical properties.
For example, novel dendrimer hydrogels have been developed based on bioorthogonal chemistry, utilizing the strain-promoted azide-alkyne cycloaddition (SPAAC) between strained alkynes (like dibenzocyclooctyne, a cyclic alkyne) functionalized dendrimers and azide-functionalized polyethylene (B3416737) glycol acs.orgnih.gov. While this example uses a strained alkyne, terminal alkynes like those in this compound can be incorporated into dendrimer or polymer precursors and then crosslinked using CuAAC with azide-functionalized linkers to form hydrogels.
The use of alkyne-based click chemistry in the synthesis of dendrimers and hydrogels provides a modular and efficient approach to introduce specific functionalities and control the network architecture, leading to materials with tunable properties for various applications, including controlled drug release and cell encapsulation acs.orgnih.govresearchgate.net.
Environmental Aspects of 1 Octyne in Academic Research
Investigations into Metabolic Activation and Formation of Reactive Intermediates
Academic research has explored the metabolic activation of 1-octyne, particularly in the context of its interactions with microbial enzyme systems. Studies indicate that this compound can undergo metabolic activation, leading to the formation of reactive intermediates. This property is relevant not only in biochemical contexts such as drug metabolism but also in understanding its potential environmental interactions with biological components. nih.gov
A significant area of investigation involves this compound's activity as a mechanism-based inhibitor of certain monooxygenase enzymes in microorganisms. For instance, this compound has been shown to inhibit the monooxygenase responsible for the co-metabolic transformation of phenanthrene (B1679779) by Mycobacterium sp. ELW1. atamanchemicals.com This inhibition suggests that this compound interacts with the enzyme's active site, likely undergoing a transformation that generates a reactive intermediate capable of inactivating the enzyme. wikipedia.orguni.lu Similarly, this compound has been identified as an inhibitor of alkene monooxygenase activity in Mycobacterium sp. strain ELW1, an enzyme involved in the oxidation of alkenes such as isobutene, ethene, propene, and 1-butene. uni.lu The inhibition of alkene consumption and epoxyethane production by this compound in this strain further supports the hypothesis that this compound is processed by the monooxygenase, leading to the formation of enzyme-inactivating reactive species. uni.lu
While the specific structures of the reactive intermediates formed from this compound in these environmental microbial processes are not always explicitly detailed in the available literature, its role as a mechanism-based inhibitor strongly implies their generation. These intermediates are transient species that can covalently bind to enzymes, altering or eliminating their catalytic activity.
Mechanistic Investigations of Environmental Degradation Pathways (e.g., Biodegradation, Chemical Hydrolysis)
Investigations into the environmental degradation pathways of this compound examine how this compound is transformed in various environmental matrices, such as water and soil. Academic research, often utilizing biotransformation studies, seeks to elucidate the mechanisms by which microorganisms and abiotic processes break down this compound. nih.gov
Although detailed mechanistic pathways for the complete biodegradation of this compound as a primary substrate are not extensively documented in the provided search results, its behavior in the presence of microbial communities has been studied. As mentioned, this compound influences the metabolic activity of certain bacteria, acting as an inhibitor of monooxygenase enzymes involved in hydrocarbon degradation. atamanchemicals.comuni.lu This indicates that while this compound may not always be readily utilized as a sole carbon source, it interacts with microbial metabolic machinery, which can potentially lead to its fortuitous transformation or co-metabolism under certain environmental conditions.
General environmental fate information suggests that persistence of this compound is unlikely. nih.govfishersci.nowikipedia.org Safety data sheets indicate that this compound contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants, implying a degree of inherent degradability in relevant environmental systems. fishersci.no However, specific details regarding the step-by-step biochemical or chemical reactions involved in its environmental breakdown, such as hydrolysis or specific enzymatic pathways, are not provided in the examined academic literature snippets. Studies on the degradation of other hydrocarbons, such as n-octane, by microorganisms like Pseudomonas putida provide a broader context for potential microbial degradation mechanisms that might, in part, be relevant to alkynes, although the triple bond in this compound presents unique reactivity. fishersci.nowikipedia.org
Studies on Long-Term Environmental Fate and Potential for Persistence
Studies on the long-term environmental fate of this compound assess its potential to persist, accumulate, and transport in the environment. Key parameters influencing environmental fate include a compound's physical and chemical properties, as well as the prevailing environmental conditions.
Based on available safety data, the persistence of this compound in the environment is considered unlikely. nih.govfishersci.nowikipedia.org This suggests that, over time, this compound is expected to be removed from environmental compartments through various processes, including degradation and dissipation.
The potential for bioaccumulation of this compound is a factor in its environmental fate. The log octanol-water partition coefficient (log Pow) is an important indicator of a compound's lipophilicity and its potential to accumulate in the fatty tissues of organisms. For this compound, the reported log Pow is 3.50. nih.gov A log Pow value in this range suggests a moderate potential for bioaccumulation.
Information regarding the mobility of this compound in soil and its long-term behavior across different environmental compartments (air, water, soil, sediment, biota) is not extensively detailed in the provided academic research snippets. However, its physical properties, such as its liquid state and immiscibility with water nih.gov, would influence its distribution and transport in the environment. Volatility would also play a role in its partitioning between water, soil, and air.
While comprehensive, dedicated long-term environmental fate studies specifically centered on tracking the persistence and distribution of this compound across various environmental matrices are not prominently featured in the immediate search results, the available information from safety data and studies on its interaction with microbial systems provide initial insights into its likely environmental behavior, suggesting relatively low persistence.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 12370 |
| Phenanthrene (PHE) | 1005 |
| 1-hydroxyphenanthrene (1-OHPHE) | 98490 |
| 3-hydroxyphenanthrene (3-OHPHE) | 69061 |
| 4-hydroxyphenanthrene (4-OHPHE) | 123074 |
| 9-hydroxyphenanthrene (9-OHPHE) | 12433 |
| 9,10-dihydroxyphenanthrene (1,9-OHPHE) | 99889, 114767, 179441, 41 |
| trans-9,10-dihydroxy-9,10-dihydrophenanthrene | 114767, 2 |
| Isobutene (2-methylpropene) | 6338 |
| Ethene | 6325 |
| Propene | 8252 |
| 1-Butene | 7844 |
| Epoxyethane | 1567 |
| Epoxypropane | 6378, 33, 24 |
| 1,2-Epoxybutane | 7834, 8, 29, 27 |
| 1,2-epoxy-2-methylpropane | 11208, 4, 5, 16, 18, 26 |
| 2-methyl-1,2-propanediol | 15705 |
| 2-hydroxyisobutyrate | 10238 |
| n-Octane | 356, 10, 14, 36 |
| n-Octanol | 957, 42 |
| Benzene | 241 |
| Ethylbenzene | 8480 |
| Styrene | 6185 |
| 1-Octene (B94956) | 11166 |
| 1-Nonene | 31285, 9, 15, 20 |
| Ethyl terephthalate | 8034 |
| Ethylene (B1197577) glycol | 174, 28 |
Data Table
Q & A
Q. What are the standard synthetic routes for 1-octyne, and how do reaction conditions influence yield and purity?
Q. How does this compound’s linear structure affect its physicochemical properties compared to branched alkynes?
- Methodological Answer : this compound’s linearity results in higher melting points (−79°C) and boiling points (125°C) compared to branched isomers (e.g., 3-octyne) due to stronger van der Waals interactions. Computational studies (e.g., DFT calculations) and experimental techniques like differential scanning calorimetry (DSC) quantify these differences. Polarizability and dipole moments are lower in linear alkynes, influencing solubility in nonpolar solvents .
Advanced Research Questions
Q. What mechanistic insights explain the selective hydrogenation of this compound over 1-octene in Ag/Al2_22O3_33 catalysts?
Q. How does this compound inhibit alkene monooxygenase activity in microbial systems, and what experimental controls validate this effect?
- Methodological Answer : this compound acts as a mechanism-based inhibitor by irreversibly binding to the active site of alkene monooxygenase. In Mycobacterium sp. ELW1, this compound (7 µmol in aqueous media) reduces phenanthrene (PHE) transformation by >80%. Control experiments include:
Q. Why do soil incubation studies report contradictory effects of this compound on ammonia-oxidizing bacteria (AOB) activity?
- Methodological Answer : Discrepancies arise from soil-specific factors:
- Organic carbon content : High C soils show reduced this compound bioavailability, lowering inhibition.
- pH : Acidic soils (pH <6) enhance this compound solubility, increasing AOB suppression.
- Dosage : Threshold effects occur at 0.1–1.0 µmol/g soil.
Meta-analysis of T-RFLP and qPCR data (e.g., Shihezi vs. Loess soils) reveals AOB amoA gene copy number variations (±30%) under identical conditions. Normalizing data to soil texture and CEC (cation exchange capacity) resolves apparent contradictions .
Q. What analytical strategies differentiate this compound degradation pathways in environmental samples?
- Methodological Answer :
- Stable isotope probing (SIP) : C-labeled this compound tracks assimilation into microbial biomass via NanoSIMS.
- Metabolite profiling : LC-HRMS identifies intermediates (e.g., 1,2-epoxyoctane) in aerobic vs. anaerobic conditions.
- Enzyme assays : Cell lysates incubated with this compound and NADH quantify epoxidase activity spectrophotometrically (340 nm).
Cross-referencing with abiotic controls (e.g., UV exposure) distinguishes biotic vs. photolytic degradation .
Methodological Best Practices
- Reproducibility : Document catalyst activation protocols (e.g., H reduction at 300°C for 2 h) and soil pre-treatment steps (sieving, sterilization) .
- Data Contradictions : Use multivariate regression to isolate variables (e.g., soil pH, Ag nanoparticle size) and validate via inter-laboratory comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
